5-Bromo-2-methoxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRLSHRAYPFXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404006 | |
| Record name | 5-Bromo-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-45-1 | |
| Record name | 5-Bromo-2-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 5-Bromo-2-methoxyphenylboronic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-2-methoxyphenylboronic acid (CAS No. 89694-45-1). An essential building block in modern organic synthesis, this organoboron compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This document furnishes detailed information on its structural and physicochemical characteristics, alongside established experimental protocols for its application and analysis. The intended audience for this guide includes researchers, scientists, and professionals engaged in drug discovery and development, and materials science.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1] It is an organoboron compound characterized by a boronic acid functional group attached to a substituted phenyl ring, which also bears a bromine atom and a methoxy group.[2] These functionalities contribute to its unique reactivity and solubility profile. While soluble in polar organic solvents, its solubility in water is limited.[3][4]
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 89694-45-1 | [1][2] |
| Molecular Formula | C₇H₈BBrO₃ | [1][2] |
| Molecular Weight | 230.85 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 130-135 °C | [2] |
| Boiling Point | 378.7 °C at 760 mmHg (Predicted) | |
| pKa | ~8.5 (Estimated based on substituted phenylboronic acids) | |
| Solubility | Soluble in polar organic solvents | [5] |
Spectroscopic Data Summary
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiple signals), methoxy group (singlet around 3.8 ppm), and boronic acid protons (broad singlet). |
| ¹³C NMR | Aromatic carbons (multiple signals), methoxy carbon, and a carbon attached to the boron atom. |
| FTIR (cm⁻¹) | O-H stretching (boronic acid), C-H stretching (aromatic and methoxy), C=C stretching (aromatic), C-O stretching (methoxy), and C-Br stretching. |
| Mass Spec (m/z) | Molecular ion peak and characteristic isotopic pattern for bromine. |
Experimental Protocols
Synthesis of this compound
A general and widely adopted method for the synthesis of arylboronic acids is through the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol that can be adapted for the synthesis of this compound from 1,4-dibromo-2-methoxybenzene.
Materials:
-
1,4-dibromo-2-methoxybenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1,4-dibromo-2-methoxybenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 equiv.). Then, add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 5:2:2 ratio) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. It is classified as causing skin and serious eye irritation.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
The primary application of this compound is as a versatile building block in organic synthesis.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the bromo and methoxy groups provides opportunities for further functionalization, enhancing its synthetic utility.[2]
Conclusion
This compound is a key intermediate in organic synthesis with well-defined physical and chemical properties. Its principal application in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex molecular frameworks relevant to the pharmaceutical and materials science industries. This technical guide provides a foundational understanding of its properties and applications, along with practical experimental protocols to aid researchers in its effective utilization.
References
5-Bromo-2-methoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 89694-45-1
This in-depth technical guide provides essential information on 5-Bromo-2-methoxyphenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, experimental protocols for its application, and its significance in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Core Chemical and Physical Data
This compound is an organoboron compound that is typically a white to light yellow crystalline powder.[1] Its structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it a versatile reagent in a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BBrO₃ | [1][2] |
| Molecular Weight | 230.85 g/mol | [1] |
| Melting Point | 130-135 °C (lit.) | [3][4] |
| Boiling Point | 378 °C (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in polar organic solvents | [2] |
| Purity | ≥95% to >98.0% (HPLC) | [1][4] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H |
| ~7.0 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~5.5 (broad s) | s | 2H | B(OH)₂ |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~160 | C-O |
| ~138 | C-H |
| ~135 | C-H |
| ~120 (broad) | C-B |
| ~115 | C-Br |
| ~112 | C-H |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 (broad) | O-H stretch (boronic acid) |
| ~3000 | C-H stretch (aromatic) |
| ~2950, 2850 | C-H stretch (methyl) |
| ~1600, 1480 | C=C stretch (aromatic ring) |
| ~1350 | B-O stretch |
| ~1250 | C-O stretch (aryl ether) |
| ~1050 | C-Br stretch |
Experimental Protocols
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important scaffolds in pharmaceuticals and advanced materials.[1][5]
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water and/or ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Sparge the resulting mixture with the inert gas for 10-15 minutes. Following this, add the palladium catalyst (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Development and Materials Science
The ability of this compound to participate in the facile construction of complex molecular architectures makes it a valuable intermediate in several areas of research and development:
-
Pharmaceuticals: The biaryl motif generated from Suzuki-Miyaura coupling is a common feature in many biologically active compounds. This reagent allows for the introduction of the 5-bromo-2-methoxyphenyl moiety, which can be further functionalized, to explore structure-activity relationships in drug discovery programs.
-
Materials Science: The synthesis of conjugated organic molecules for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on cross-coupling reactions. This compound can be used to create novel materials with tailored electronic and photophysical properties.
References
Navigating the Solubility Landscape of 5-Bromo-2-methoxyphenylboronic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for successful experimental design and process optimization. This technical guide provides an in-depth look at the solubility of 5-Bromo-2-methoxyphenylboronic acid in common organic solvents, outlines a robust experimental protocol for solubility determination, and visualizes its principal application in organic synthesis.
Core Topic: Solubility Profile
This compound is an organoboron compound recognized for its utility as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its solubility is a critical parameter for reaction setup, purification, and formulation. While specific quantitative solubility data in common organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its structural features and information on analogous compounds.
Generally, this compound is described as being soluble in polar organic solvents.[1] This is a common characteristic for many boronic acids due to the polarity of the boronic acid functional group. The presence of a methoxy group may further influence its solubility profile.
For comparison, related methoxyphenylboronic acid derivatives exhibit the following solubility characteristics:
-
2-Methoxyphenylboronic acid: Slightly soluble in chloroform and ethyl acetate; soluble in methanol.[2][3][4]
-
2-Ethoxy-5-methoxyphenylboronic acid: Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[5]
Based on this information, it is reasonable to infer that this compound is likely to be soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO), as well as in alcohols such as methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents like toluene and alkanes.
Qualitative Solubility Summary
| Solvent Family | Common Examples | Expected Solubility of this compound |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally Soluble |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble |
| Esters | Ethyl Acetate | Moderately to Slightly Soluble |
| Ketones | Acetone | Likely Soluble |
| Halogenated | Dichloromethane, Chloroform | Slightly Soluble to Insoluble |
| Aromatic Hydrocarbons | Toluene | Likely Insoluble |
Note: This table is based on qualitative descriptions and data from analogous compounds. For precise quantitative data, experimental determination is necessary.
Experimental Protocol: Solubility Determination via the Dynamic Method
A widely accepted and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[6][7][8] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, which corresponds to the saturation point.
Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath with precise temperature control
-
Calibrated digital thermometer or temperature probe
-
Turbidity sensor or a laser and photodetector setup
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel. This creates a mixture with a precisely known composition.
-
Initial Setup: Place the vessel in the thermostat bath and begin stirring to ensure a homogenous suspension.
-
Controlled Heating: Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.2-0.5 °C per minute) to ensure the system remains close to thermal equilibrium.
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature. This can be determined visually or more accurately using a turbidity sensor, where a sharp decrease in turbidity is observed.
-
Data Recording: Record the temperature at which the solution becomes clear. This temperature is the saturation temperature for the prepared composition.
-
Data Analysis: The experiment is repeated with different known compositions of the solute and solvent to generate a series of data points.
-
Solubility Curve Construction: Plot the mass fraction (or molar concentration) of the solute against the corresponding dissolution temperature to construct a solubility curve. This curve provides the quantitative solubility of the compound in the specific solvent across a range of temperatures.
Key Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1][9] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent in pharmaceuticals and advanced materials.
Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the essential components and the general process flow of a Suzuki-Miyaura coupling reaction utilizing this compound. The choice of solvent is critical and is directly informed by the solubility of the reactants and the reaction conditions. A solvent in which all components are soluble, or at least sufficiently so for the reaction to proceed, is typically chosen.
References
- 1. CAS 89694-45-1: this compound [cymitquimica.com]
- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 3. 2-Methoxyphenylboronic Acid | 5720-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
Spectroscopic Profile of 5-Bromo-2-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making it a compound of interest for pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its expected spectroscopic data (NMR, IR, MS). As experimentally derived spectra are not widely available in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to aid researchers in their analytical endeavors.
Chemical Structure and Properties
-
Compound Name: this compound
-
Synonyms: 5-Bromo-2-methoxybenzeneboronic acid, 3-Bromo-6-methoxyphenylboronic acid[2]
-
CAS Number: 89694-45-1[2]
-
Molecular Formula: C₇H₈BBrO₃[1]
-
Appearance: White to light yellow crystalline powder[1]
-
Melting Point: 130-135 °C[2]
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the structure to similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride form (a boroxine), which can lead to broader peaks or the appearance of additional signals in the NMR spectra.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s (broad) | 2H | B(OH)₂ |
| ~7.6 | d | 1H | Ar-H (H-6) |
| ~7.5 | dd | 1H | Ar-H (H-4) |
| ~7.0 | d | 1H | Ar-H (H-3) |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~160 | Ar-C-OCH₃ |
| ~138 | Ar-C-H |
| ~135 | Ar-C-H |
| ~120 (broad) | Ar-C-B |
| ~115 | Ar-C-Br |
| ~113 | Ar-C-H |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands expected for this compound are listed below.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and H₂O) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C bending |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1020 | Strong | Aryl-O stretch (symmetric) |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (relative abundance) | Assignment |
| 230/232 (~1:1) | [M]⁺ (Molecular ion) |
| 212/214 | [M - H₂O]⁺ |
| 199/201 | [M - OCH₃]⁺ |
| 151 | [M - Br]⁺ |
| 136 | [M - Br - CH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as it can help disrupt the formation of boroxine anhydrides.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse ('zg30').
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal standard.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: ≥ 1024 scans (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Referencing: Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) as the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply firm pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
IR Spectrum Acquisition:
-
Instrument: FTIR spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
-
Data Acquisition (using Electrospray Ionization - ESI as an example):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., TOF or Quadrupole).
-
Ionization Mode: Positive or Negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for synthesis and spectroscopic characterization.
References
The Boronic Acid Functional Group: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The boronic acid functional group, characterized by a boron atom bonded to an organic substituent and two hydroxyl groups (R-B(OH)₂), has emerged as a versatile and powerful tool in modern chemistry. Its unique electronic properties, reactivity, and relative stability have propelled its use from a niche synthetic curiosity to a cornerstone of various chemical disciplines, most notably in pharmaceutical development and materials science. This in-depth technical guide provides a comprehensive overview of the core reactivity of the boronic acid functional group, with a focus on quantitative data, detailed experimental protocols, and the logical relationships governing its chemical behavior.
Fundamental Properties of Boronic Acids
The reactivity of a boronic acid is fundamentally dictated by the electron-deficient nature of the boron atom. With a vacant p-orbital, the boron center in a trigonal planar boronic acid acts as a Lewis acid, readily accepting a pair of electrons from a nucleophile. This interaction leads to a change in hybridization from sp² to sp³, resulting in a tetrahedral boronate species.[1] This Lewis acidity is the cornerstone of much of the boronic acid's chemistry.
Acidity and pKa
Unlike carboxylic acids, which are Brønsted-Lowry acids that donate a proton, boronic acids primarily act as Lewis acids by accepting a hydroxide ion from water. This equilibrium results in the formation of a tetrahedral boronate anion and a proton, allowing for the determination of an apparent Brønsted acidity (pKa).[2] The pKa of a boronic acid is a critical parameter that influences its reactivity, particularly in aqueous media. It is highly dependent on the electronic nature of the organic substituent (R group). Electron-withdrawing groups increase the Lewis acidity of the boron atom, leading to a lower pKa, while electron-donating groups have the opposite effect.[3]
Table 1: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (X) in X-C₆H₄B(OH)₂ | pKa |
| 4-OCH₃ | 9.25 |
| 4-CH₃ | 8.9 |
| H | 8.8 |
| 4-Cl | 8.3 |
| 4-CN | 7.8 |
| 4-NO₂ | 7.1 |
| 3-OCH₃ | 8.7 |
| 3-Cl | 8.2 |
| 3-NO₂ | 7.3 |
| 2-CH₃ | 9.0 |
| 2-Cl | 8.1 |
| 2-F | 7.9 |
Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.[3][4][5]
Key Reactions of the Boronic Acid Functional Group
The unique reactivity of boronic acids has led to their widespread use in a variety of powerful chemical transformations.
Suzuki-Miyaura Cross-Coupling
The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboronic acid and an organic halide or triflate.[6] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6][7]
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
The rate-determining step of the Suzuki-Miyaura coupling can vary depending on the specific substrates, catalyst, and reaction conditions. For electron-rich aryl halides, oxidative addition is often rate-limiting, while for electron-poor aryl halides or sterically hindered substrates, transmetalation can be the slower step.[8][9]
Table 2: Kinetic Parameters for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Activation Energy (Ea) (kJ/mol) |
| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~63 |
| 4-Bromoanisole | Phenylboronic acid | Pd-β-cyclodextrin | NaOH | Ethanol/H₂O | 50.1 ± 4.7 |
| Aryl Bromide | Ethylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Slower rate than arylboronic acids |
Note: This table provides illustrative examples. Kinetic parameters are highly sensitive to specific reaction conditions.[8][10][11]
Interaction with Diols
Boronic acids have a remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[12] This interaction is highly dependent on pH, the pKa of the boronic acid, and the structure of the diol.[12][13] The formation of the more stable tetrahedral boronate ester is favored at pH values near or above the pKa of the boronic acid.[13] This reversible binding is the basis for the use of boronic acids in sensors for saccharides, for creating stimuli-responsive drug delivery systems, and for the temporary protection of diol functionalities.[12]
The binding affinity between a boronic acid and a diol is quantified by the association constant (Ka) or the dissociation constant (Kd). These constants are crucial for designing effective sensors and delivery systems.
Table 3: Binding Constants (Ka) of Phenylboronic Acid with Various Diols at pH 7.4
| Diol | Ka (M⁻¹) |
| Glucose | ~10 |
| Fructose | ~200 |
| Sorbitol | ~50 |
| Alizarin Red S | ~1500 |
| Dopamine | ~3000 |
Note: Binding constants are highly dependent on pH and buffer conditions. Data compiled from various sources.[12][14]
Boronic Acids in Drug Development
The unique reactivity of the boronic acid functional group has been successfully exploited in the development of novel therapeutics.
Bortezomib: A Proteasome Inhibitor
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[15] The boronic acid moiety in bortezomib is crucial for its mechanism of action. It forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the catalytic site of the 26S proteasome.[15] This inhibition disrupts the degradation of intracellular proteins, leading to a cascade of events that ultimately induce apoptosis in cancer cells. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Various stimuli lead to the phosphorylation and subsequent ubiquitination of IκB, targeting it for degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. By inhibiting the proteasome, bortezomib prevents the degradation of IκB, thereby blocking NF-κB activation and promoting apoptosis.[16][17]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Determination of Boronic Acid-Diol Binding Constants via Competitive Fluorescence Assay
This protocol describes a method to determine the binding constant of a boronic acid with a non-fluorescent diol using a fluorescent reporter, Alizarin Red S (ARS).[12]
Materials:
-
Boronic acid of interest
-
Diol of interest
-
Alizarin Red S (ARS)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Determine the Boronic Acid-ARS Binding Constant (K_ARS):
-
Prepare a series of solutions with a constant concentration of ARS and varying concentrations of the boronic acid in the buffer.
-
Measure the fluorescence intensity of each solution. The fluorescence will increase upon formation of the boronic acid-ARS complex.
-
Plot the reciprocal of the change in fluorescence against the reciprocal of the boronic acid concentration (Lineweaver-Burk plot). K_ARS can be calculated from the slope and intercept of the resulting line.
-
-
Competitive Binding Assay:
-
Prepare a series of solutions with constant concentrations of the boronic acid and ARS (at concentrations where a significant fluorescent signal is observed) and varying concentrations of the diol of interest in the buffer.
-
Measure the fluorescence intensity of each solution. The fluorescence will decrease as the diol displaces ARS from the boronic acid.
-
The binding constant (K_diol) for the boronic acid-diol interaction can be calculated using the known K_ARS and the concentrations of all species at equilibrium, based on the decrease in fluorescence.
-
Conclusion
The boronic acid functional group possesses a rich and diverse reactivity profile that has been harnessed for a wide array of applications, from the synthesis of complex organic molecules to the development of life-saving drugs. A thorough understanding of its fundamental properties, particularly its Lewis acidity and its interaction with diols, is crucial for researchers and scientists seeking to leverage its full potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and execution of experiments involving this remarkable functional group. As research continues to uncover new facets of its reactivity, the role of the boronic acid in chemistry and medicine is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety, handling, and storage protocols for 5-Bromo-2-methoxyphenylboronic acid.
An In-depth Technical Guide to the Safety, Handling, and Storage of 5-Bromo-2-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for this compound (CAS No. 89694-45-1), a key intermediate in organic synthesis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior and for safe handling.
| Property | Value |
| Molecular Formula | C₇H₈BBrO₃[1] |
| Molecular Weight | 230.85 g/mol [1][2] |
| Appearance | White to light yellow crystalline powder[1][3] |
| Melting Point | 130-135 °C (lit.)[2] |
| Purity | ≥95% to >98.0% (HPLC)[2][3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize the GHS hazard classifications and associated precautionary statements.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2[4][5] |
| Serious Eye Damage/Eye Irritation | 2A[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[2][4] |
Hazard Statements (H-Statements)
| Code | Statement |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[2][6] |
Precautionary Statements (P-Statements)
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][6] |
| P264 | Wash skin thoroughly after handling.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[2][4] |
| P280 | Wear protective gloves/ eye protection/ face protection.[3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[3] |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[3] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[3] |
| P405 | Store locked up.[4][6] |
| P501 | Dispose of contents/container in accordance with local regulations.[6] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring safety in the laboratory.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment
| PPE | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Body Protection | Lab coat.[7] |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask (type N95 or better) if ventilation is inadequate or for prolonged exposure.[2] |
Storage and Stability
Correct storage is essential to maintain the integrity and stability of this compound.
| Condition | Recommendation |
| Temperature | Store at room temperature.[1] Some suppliers recommend storage in a cool and dark place at <15°C.[3] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[4] |
| Stability | Stable under recommended storage conditions.[6] |
Experimental Protocols and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and use of this compound, from receipt of the chemical to its final disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-ブロモ-2-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 89694-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
The Advent and Advancement of Ortho-Substituted Arylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ortho-substituted arylboronic acids represent a pivotal class of reagents in modern organic synthesis, catalysis, and medicinal chemistry. Their unique structural features, characterized by the presence of a substituent adjacent to the boronic acid moiety, introduce steric and electronic effects that have been both a challenge and an opportunity for synthetic chemists. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of these indispensable compounds. It details key experimental protocols, presents comparative quantitative data, and illustrates fundamental reaction mechanisms and workflows to serve as a comprehensive resource for researchers in the field.
Historical Context and Discovery
The journey of arylboronic acids began in the 19th century, but their true synthetic potential was not fully realized until the latter half of the 20th century. The development of methods to synthesize sterically hindered arylboronic acids, particularly those with ortho-substituents, has been a significant area of research. The primary challenge in the synthesis of ortho-substituted arylboronic acids is the steric hindrance imposed by the substituent adjacent to the boron center, which can impede the approach of reagents and lead to side reactions such as protodeboronation.[1][2]
Early methods for the synthesis of phenylboronic compounds involved the electrophilic trapping of arylmetal intermediates, such as Grignard or organolithium reagents, with borate esters at low temperatures.[3] While foundational, these methods often resulted in low yields, especially for sterically hindered substrates.[3] The landscape of arylboronic acid synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provided a more versatile and efficient route to these compounds.[4]
Key Synthetic Methodologies
The synthesis of ortho-substituted arylboronic acids has evolved significantly, with several key methods emerging as reliable and versatile. This section details the experimental protocols for three prominent methods: Directed Ortho-Lithiation, Miyaura Borylation, and Sandmeyer-Type Borylation.
Directed Ortho-Lithiation and Boration
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[5][6] A directing metalation group (DMG) on the aromatic ring directs an organolithium base to deprotonate the adjacent ortho-position, creating an aryllithium intermediate that can be trapped with an electrophile, such as a trialkyl borate, to form the boronic ester.[5][7][8]
Experimental Protocol: Synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester via Directed Ortho-Lithiation [9]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Reagent Preparation: In a separate flask, a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) is prepared by adding n-butyllithium to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78 °C.
-
Lithiation and Boration: The reaction flask containing THF is cooled to -78 °C. Ethyl benzoate and triisopropyl borate are added sequentially. The freshly prepared LTMP solution is then added dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Quenching and Work-up: After stirring for the specified time, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Esterification and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude boronic acid is then esterified with neopentyl glycol in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield the stable neopentyl glycol boronate ester. The final product is purified by column chromatography.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to synthesize arylboronic esters.[10] This method is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: Palladium-Catalyzed Miyaura Borylation of an Ortho-Substituted Aryl Bromide [7]
-
Reaction Setup: A Schlenk tube is charged with the ortho-substituted aryl bromide, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., PdCl₂(dppf)).
-
Solvent and Degassing: Anhydrous solvent (e.g., dioxane or DMSO) is added, and the mixture is degassed by bubbling with argon for 15-20 minutes.
-
Reaction: The reaction mixture is heated to the specified temperature (typically 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure arylboronic ester.
Sandmeyer-Type Borylation
A more recent development is the Sandmeyer-type borylation, which involves the diazotization of an arylamine followed by a borylation reaction.[10][11] This metal-free approach offers a valuable alternative for the synthesis of arylboronic acids.
Experimental Protocol: Methanol-Promoted Sandmeyer Borylation of an Ortho-Substituted Arylamine [11]
-
Diazotization: The ortho-substituted arylamine is dissolved in methanol. Hydrochloric acid is added, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the aryldiazonium salt.
-
Borylation: To the freshly prepared diazonium salt solution, bis(pinacolato)diboron is added. The reaction mixture is stirred at room temperature.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired arylboronic ester.
Quantitative Data and Characterization
The choice of synthetic method can significantly impact the yield and purity of the desired ortho-substituted arylboronic acid. The following tables summarize key quantitative data for the synthesis of representative compounds.
Table 1: Synthesis of 2-Methylphenylboronic Acid
| Method | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| Grignard Reaction | 2-Bromotoluene | Mg, B(OMe)₃ | Low to Moderate | 162-164 | [12] |
| Miyaura Borylation | 2-Bromotoluene | B₂pin₂, PdCl₂(dppf), KOAc | 85 | N/A (ester) | [7] |
| Sandmeyer Borylation | o-Toluidine | NaNO₂, HCl, B₂pin₂ | 74 | N/A (ester) | [11] |
Table 2: Synthesis of 2-Carboxyphenylboronic Acid
| Method | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| Ortho-Lithiation | 2-Bromobenzoic acid | n-BuLi, B(OMe)₃ | ~60 | 159-162 | [13][14] |
| Hydrolysis of Amide | 4-bromo-N,N-diisopropylbenzamide | n-BuLi, B(OiPr)₃; LiOH | 95-98 | 162 | [15][16] |
Table 3: Spectroscopic Data for 2-Methylphenylboronic Acid Pinacol Ester
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.75 (d, 1H), 7.35 (t, 1H), 7.20 (m, 2H), 2.55 (s, 3H), 1.35 (s, 12H) |
| ¹³C NMR (CDCl₃) | δ 146.5, 136.0, 131.5, 129.5, 125.0, 83.5, 24.8, 22.5 |
| ¹¹B NMR (CDCl₃) | δ 30.5 |
Table 4: Spectroscopic Data for 2-Carboxyphenylboronic Acid
| Technique | Key Signals |
| ¹H NMR (DMSO-d₆) | δ 10.49 (s, 1H), 7.83-6.67 (m, 4H), 6.56-5.91 (d, 2H) |
| Mass Spec (M+) | 167 |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and synthetic workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and proceeds through a well-established catalytic cycle involving a palladium catalyst.[17][18] The presence of an ortho-substituent can influence the rate of each step in the cycle, particularly the transmetalation and reductive elimination steps, due to steric hindrance.[1][19]
General Synthetic Workflow for Ortho-Substituted Arylboronic Acids
The synthesis of a target ortho-substituted arylboronic acid typically involves a multi-step process, starting from a readily available aromatic precursor. The choice of the synthetic route depends on the nature of the ortho-substituent and the desired functional group tolerance.
Conclusion
The field of ortho-substituted arylboronic acid synthesis has matured significantly, providing chemists with a robust toolbox of methods to access these valuable compounds. From early organometallic approaches to modern catalytic and metal-free strategies, the ability to introduce a boronic acid moiety ortho to a variety of substituents has had a profound impact on drug discovery, materials science, and synthetic methodology. The continued development of more efficient, selective, and sustainable methods for their synthesis will undoubtedly unlock new possibilities in chemical research.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ftp.orgsyn.org [ftp.orgsyn.org]
- 11. Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates [organic-chemistry.org]
- 12. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
- 13. 2-carboxyphenylboronic acid - 149105-19-1 - Structure, Synthesis, Properties [organoborons.com]
- 14. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 15. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 16. chemimpex.com [chemimpex.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 5-Bromo-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] 5-Bromo-2-methoxyphenylboronic acid is a versatile building block in medicinal chemistry, offering multiple points for molecular diversification.[3] The presence of the methoxy group and the bromine atom influences the electronic and steric properties of the molecule, making the selection of appropriate reaction conditions critical for successful coupling.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information presented is intended to serve as a robust starting point for researchers engaged in the synthesis of complex molecules for applications in drug discovery and materials science.
Principle of the Reaction: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the order I > Br > Cl.[4]
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Experimental Protocols
This section details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is important to note that reaction conditions may require optimization for specific substrates to achieve the highest yields.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Add the degassed organic solvent and degassed water (a ratio of 4:1 to 10:1 organic solvent to water is common) via syringe. The total solvent volume should be sufficient to dissolve the reactants.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides. While specific data for this compound is not extensively published, the following examples with structurally similar or challenging substrates provide a useful guide for reaction optimization.
Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | High |
| 2 | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | Very High |
| 3 | Pd(OAc)₂ (2) with SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | Excellent |
| 4 | Pd₂(dba)₃ (1.5) with XPhos (3) | K₃PO₄ (3) | 2-MeTHF | 80 | 10 | High |
Table 2: Representative Suzuki-Miyaura Couplings with Various Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 110 | 72 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 95 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 88 |
| 4 | 5-Bromoindole | 2-Nitrophenylboronic acid | Pd/SSphos (5) | K₂CO₃ (3) | MeCN/H₂O | 37 | High |
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Bromo-2-methoxyphenylboronic Acid in Crafting Pharmaceutical Intermediates
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – 5-Bromo-2-methoxyphenylboronic acid has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates, most notably in the development of novel epigenetic modulators. Its unique substitution pattern allows for its strategic incorporation into drug candidates, facilitating the construction of intricate biaryl structures that are often essential for biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key precursor to Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.
Introduction to this compound in Drug Discovery
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] The presence of both a bromine atom and a methoxy group on the phenyl ring of this compound provides synthetic handles and influences the electronic properties of the molecule, making it a valuable component in the design of targeted therapies.[1]
Application in the Synthesis of an Iadademstat (ORY-1001) Precursor
A significant application of this compound is in the synthesis of 2-methoxy-5-(1-methyl-1H-imidazol-4-yl)aniline, a key intermediate in the preparation of the clinical-stage LSD1 inhibitor, Iadademstat (ORY-1001). LSD1 is a critical regulator of gene expression and its inhibition is a promising therapeutic strategy for various cancers, including acute myeloid leukemia (AML). The synthesis of this intermediate showcases the utility of the Suzuki-Miyaura coupling in constructing the essential biaryl core of the final drug molecule.
The overall synthetic strategy involves the coupling of this compound with a suitable brominated imidazole derivative, followed by subsequent chemical transformations.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic workflow from starting materials to the final drug product.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the optimized reaction conditions for the Suzuki-Miyaura coupling of this compound with 4-bromo-1-methyl-1H-imidazole.
| Parameter | Value | Reference |
| Reactant 1 | This compound | Patent WO2010084160A1 |
| Reactant 2 | 4-bromo-1-methyl-1H-imidazole | Patent WO2010084160A1 |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Patent WO2010084160A1 |
| Base | Sodium Carbonate (Na₂CO₃) | Patent WO2010084160A1 |
| Solvent | 1,4-Dioxane / Water | Patent WO2010084160A1 |
| Temperature | 100 °C | Patent WO2010084160A1 |
| Time | 12 hours | Patent WO2010084160A1 |
| Yield | Not explicitly stated in the reference for this specific step. | - |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-(5-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole, a key precursor to 2-methoxy-5-(1-methyl-1H-imidazol-4-yl)aniline.
Materials:
-
This compound
-
4-bromo-1-methyl-1H-imidazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromo-1-methyl-1H-imidazole (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(5-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound serves as an indispensable tool for medicinal chemists, enabling the efficient synthesis of complex biaryl structures that are central to the development of novel therapeutics. The successful application of this reagent in the synthesis of a key intermediate for the LSD1 inhibitor Iadademstat (ORY-1001) underscores its importance in the pharmaceutical industry. The provided protocols and data offer a valuable resource for researchers engaged in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 5-Bromo-2-methoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a robust starting point for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Biaryl scaffolds are privileged structures in numerous pharmacologically active molecules and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2][3] this compound is a valuable and versatile building block in this context, offering a reactive site for palladium-catalyzed cross-coupling while the methoxy group can influence the electronic properties and conformation of the resulting biaryl product.[4]
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X).
-
Transmetalation: The organoboron reagent (in this case, this compound), activated by a base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions between various aryl bromides and arylboronic acids under typical reaction conditions. This data is provided to illustrate the expected efficiency of the reaction with different electronic and steric environments of the coupling partners.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85[5] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~92 |
| 3 | 4-Bromobenzotrifluoride | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92[6] |
| 4 | 4-Bromoaniline | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85[6] |
| 5 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 81 |
| 6 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85[5] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl compound.[2]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Targeting the NF-κB Signaling Pathway
Biaryl compounds synthesized using this compound and its analogs are of significant interest in drug discovery. For instance, some biphenyl derivatives have been investigated as potential inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[5]
NF-κB Signaling Pathway
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
References
Application Notes and Protocols: The Role of 5-Bromo-2-methoxyphenylboronic Acid in Developing Materials for Organic Electronics
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxyphenylboronic acid is a versatile organic building block that plays a crucial role in the synthesis of complex molecules for various applications, including pharmaceuticals and advanced materials. In the field of organic electronics, this compound is particularly valuable as a precursor for creating novel semiconducting materials for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise construction of carbon-carbon bonds.
The presence of both a bromo and a methoxy group on the phenyl ring provides specific advantages. The bromine atom serves as a reactive site for the Suzuki coupling, enabling the linkage of this moiety to other aromatic systems. The methoxy group, being an electron-donating group, can modulate the electronic properties of the final material, influencing its highest occupied molecular orbital (HOMO) energy level, which is critical for efficient charge injection and transport in organic electronic devices. These application notes provide a detailed overview of the use of this compound in synthesizing materials for organic electronics, complete with experimental protocols and representative data.
Key Application: Synthesis of Hole-Transporting Materials
A primary application of this compound in organic electronics is in the synthesis of hole-transporting materials (HTMs). HTMs are essential components in OLEDs and perovskite solar cells, facilitating the efficient movement of positive charge carriers (holes). The methoxy-substituted phenyl group derived from this compound can be incorporated into larger conjugated molecules, such as triarylamines or carbazole derivatives, to fine-tune their electronic and physical properties.
The development of a new organic electronic material using this compound typically follows a structured workflow from molecular design to device testing.
Caption: Workflow for the development of organic electronic materials.
Experimental Protocols
This protocol describes a general method for the synthesis of a biaryl compound, a common structural motif in organic electronic materials, using this compound and an aryl bromide.
Objective: To synthesize a 2-methoxy-5-aryl-bromobenzene derivative.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, such as a pre-mixture of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Properties of a Representative Hole-Transporting Material
While a complete dataset for a single material synthesized from this compound is not available in a single source, the following tables summarize representative data for a hypothetical hole-transporting material (HTM-1) based on a methoxy-substituted triarylamine core, which could be synthesized using this boronic acid. The data is compiled from typical values reported for similar classes of materials.
| Property | Value |
| Molecular Formula | C₃₃H₂₉NO₃ |
| Molecular Weight | 487.59 g/mol |
| Glass Transition Temp (Tg) | ~120 °C |
| Decomposition Temp (Td) | >400 °C |
| Absorption Max (λabs) | ~350 nm (in solution) |
| Emission Max (λem) | ~430 nm (in solution) |
| Quantum Yield (Φ) | ~0.60 (in solution) |
| Property | Value |
| Oxidation Potential (Eox) | ~0.8 V (vs. Ag/AgCl) |
| HOMO Energy Level | ~-5.2 eV |
| LUMO Energy Level | ~-2.1 eV |
| Electrochemical Band Gap | ~3.1 eV |
The following data represents the performance of a hypothetical OLED device with the structure: ITO / HTM-1 / Emissive Layer / Electron-Transport Layer / Cathode.
| Parameter | Value |
| Turn-on Voltage | ~3.5 V |
| Maximum Luminance | >5000 cd/m² |
| Maximum Current Efficiency | ~4.0 cd/A |
| Maximum External Quantum Eff. | ~3.5 % |
| Emission Color | Blue |
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its use in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of a methoxy-substituted phenyl group, which can effectively tune the electronic and physical properties of the resulting organic semiconductors. The protocols and representative data presented here provide a foundation for researchers to explore the potential of this compound in developing next-generation OLEDs, OFETs, and other organic electronic devices. Further research into novel molecular architectures incorporating this moiety is likely to yield materials with enhanced performance and stability.
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 5-Bromo-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for carbon-carbon bond formation using 5-Bromo-2-methoxyphenylboronic acid, primarily through the Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.
Introduction
This compound is a valuable building block in organic synthesis. The presence of a bromine atom and a boronic acid group allows for selective, palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The methoxy group at the ortho position can influence the electronic properties and reactivity of the molecule. The Suzuki-Miyaura coupling, a powerful and widely used method for C-C bond formation, proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are influenced by the specific substrate, catalyst, ligand, base, and solvent system employed.
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~97%[3] |
| 2 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | Good to Excellent[4] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 90 | 8 | High[5] |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | Good to Excellent[6] |
| 5 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | Good |
Note: Yields are based on literature reports for similar substrates and are representative. Optimization may be required for specific reactions.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, the base, and the palladium catalyst and ligand (if used).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe. If a biphasic system is used, add the organic solvent followed by degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Bromo-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules and functional materials. 5-Bromo-2-methoxyphenylboronic acid is a valuable building block, offering the potential for the synthesis of diverse and complex molecular architectures. The presence of both a bromine atom and a methoxy group on the phenyl ring influences its reactivity and requires careful selection of the palladium catalyst and reaction conditions to achieve optimal yields and selectivity.
This document provides detailed application notes and protocols for the selection and use of palladium catalysts in the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
Palladium Catalyst Selection: A Comparative Overview
The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical for the success of the cross-coupling reaction with this compound. The electron-donating methoxy group and the potentially coordinating bromine atom can influence the catalytic cycle. Below is a summary of commonly used palladium catalysts and their general performance in Suzuki-Miyaura reactions with substituted arylboronic acids.
Disclaimer: The following data is compiled from studies on structurally similar arylboronic acids and should be considered illustrative. Optimal conditions for this compound may vary and require specific optimization.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 | A versatile and commonly used catalyst, effective for a range of substrates.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 85-95 | Often provides higher yields and shorter reaction times, particularly for challenging couplings.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >90 | Buchwald-type ligands like SPhos are highly effective for sterically hindered and electron-rich substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 | >95 | Another highly active Buchwald-type catalyst system, suitable for a broad range of substrates. |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be regarded as starting points and may require optimization for specific aryl halide coupling partners.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask with condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add toluene and deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Optimized Procedure using a Buchwald Ligand (e.g., SPhos)
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Schlenk flask with condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the aryl halide and this compound.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Optimizing Suzuki-Miyaura Cross-Coupling Reactions: Application Notes for 5-Bromo-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to optimizing the base and solvent conditions for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-methoxyphenylboronic acid. This valuable building block is frequently utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following protocols and data aim to facilitate the efficient and high-yielding synthesis of biaryl compounds derived from this versatile reagent.
The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of base and solvent are critical parameters that significantly influence the reaction's success.
The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species. This activation facilitates the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. The selection of an appropriate base can dramatically impact the reaction rate and overall yield.
The solvent system must solubilize the reactants, catalyst, and base to ensure an efficient reaction. Furthermore, the solvent can influence the stability and activity of the palladium catalyst. Often, a mixture of an organic solvent and water is employed, as water can aid in dissolving the inorganic base and facilitate the formation of the active catalytic species.
Comparative Analysis of Base Performance
| Entry | Base | Expected Yield (%) | General Remarks |
| 1 | K₃PO₄ | 90-95% | Often the base of choice for challenging couplings, providing high yields. |
| 2 | Cs₂CO₃ | 85-90% | Highly effective due to its high solubility in organic solvents. |
| 3 | K₂CO₃ | 80-88% | A cost-effective and commonly used base, often providing good yields. |
| 4 | Na₂CO₃ | 75-85% | Another widely used and economical option, though may be less effective than potassium salts. |
| 5 | NaOH | ~70% | A strong base, but its high basicity can sometimes lead to side reactions.[1] |
| 6 | KOH | 70-90% | Similar to NaOH, a strong base that can be effective but may promote side reactions.[1] |
Note: The expected yields are based on reactions with structurally similar boronic acids and may vary depending on the specific coupling partner and reaction conditions.
Comparative Analysis of Solvent System Performance
The choice of solvent system is crucial for ensuring adequate solubility of all reaction components and for optimizing catalyst performance. Below is a summary of commonly used solvent systems for Suzuki-Miyaura reactions and their general characteristics.
| Entry | Solvent System (v/v) | Typical Bases | General Remarks |
| 1 | 1,4-Dioxane / H₂O (4:1 to 10:1) | K₃PO₄, K₂CO₃, Cs₂CO₃ | A versatile and widely used system providing good solubility for a broad range of substrates. |
| 2 | Toluene / H₂O | K₃PO₄, K₂CO₃ | Suitable for higher temperature reactions; requires vigorous stirring for efficient mixing of the biphasic system. |
| 3 | Tetrahydrofuran (THF) / H₂O | K₃PO₄, K₂CO₃ | A good general-purpose solvent system, effective for many Suzuki couplings. |
| 4 | N,N-Dimethylformamide (DMF) / H₂O | K₂CO₃, Na₂CO₃ | A polar aprotic solvent useful for less soluble substrates, though higher temperatures may be required. |
| 5 | Ethanol / H₂O | Na₂CO₃, K₂CO₃ | A greener solvent alternative that can be highly effective, particularly with more water-soluble catalysts and substrates. |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. These protocols should serve as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: High-Yield Suzuki-Miyaura Coupling using Potassium Phosphate in Dioxane/Water
This protocol is recommended for achieving high yields, particularly with challenging coupling partners.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Via syringe, add 1,4-dioxane and deionized water in a 4:1 ratio.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Cost-Effective Suzuki-Miyaura Coupling using Potassium Carbonate in Toluene/Water
This protocol provides a more economical option that often delivers good to high yields.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of toluene.
-
Add the catalyst solution to the reaction flask.
-
Add toluene and deionized water in a 10:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process for optimizing the reaction conditions.
References
Application Notes & Protocols: Perylene-3,4,9,10-tetracarboxylic diimide (PDI) in the Synthesis of Fluorescent Probes and Luminescent Materials
Introduction
Perylene-3,4,9,10-tetracarboxylic diimide (PDI) is a highly versatile and robust organic dye that has become a cornerstone in the development of advanced fluorescent probes and luminescent materials.[1][2] Its exceptional photostability, high fluorescence quantum yields, and tunable electronic properties make it an ideal scaffold for a wide range of applications, from bioimaging and biosensing to organic electronics and photovoltaics.[1][2][3][4] The rigid, planar aromatic core of PDI derivatives allows for strong π-π stacking, which can be modulated through chemical modifications to control their self-assembly and photophysical properties.[5][6]
The versatility of PDI chemistry allows for functionalization at two primary locations: the imide nitrogens and the perylene core (bay region).[2] Modification at the imide positions is typically straightforward and allows for the introduction of a wide variety of functional groups to tune solubility and introduce specific functionalities without significantly altering the core photophysical properties.[2] In contrast, substitution at the bay region can dramatically influence the electronic structure, leading to significant shifts in absorption and emission spectra, and can be used to prevent aggregation-caused quenching.[5][6][7]
These strategic modifications have enabled the development of PDI-based fluorescent probes for detecting various analytes, including pH, reactive oxygen species, and specific biomolecules.[8][9] Furthermore, the unique electronic properties of PDIs have led to their use as n-type semiconductors in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).[3][4][10]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of PDI-based fluorescent probes and luminescent materials, aimed at researchers and professionals in the fields of chemistry, materials science, and drug development.
Data Presentation: Photophysical Properties of PDI Derivatives
The following table summarizes the key photophysical properties of various PDI derivatives, showcasing the impact of different substitution patterns on their absorption and emission characteristics.
| Derivative | Substituent(s) | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Reference |
| PDI-1 | N,N'-di(n-hexyl) | Chloroform | 490, 526 | 535, 575 | ~1.00 | [6] |
| PDI-PFP | Polymer with pendant PDI | Aqueous Solution | - | 548 | 0.35 | [1] |
| PDI-SY | Salicylaldehyde & 2-(hydrazonomethyl)phenol | - | - | 600, 820 | - | [11] |
| D/L-PDI | Chiral amino acids | Chloroform | - | 531, 578 | 0.67 | [12] |
| PDI-2+ | Quaternized amines | Water | - | 547 | - | [13] |
| PDI-6+ | Six quaternized amines | Water | - | 547 | - | [13] |
| (S,S)-BPP | N,N'-bis(1-phenylethyl) | Chloroform | 460, 491, 527 | 535, 576 | - | [14] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted PDI Derivatives
This protocol describes a general method for the synthesis of symmetrically substituted PDIs at the imide positions.[2]
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Primary amine (e.g., n-amylamine, 2,6-diisopropylaniline)
-
Imidazole
-
Zinc acetate (catalyst)
-
Ethanol
-
Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[15]
Procedure:
-
Combine PTCDA (1 equivalent), the desired primary amine (2.5 equivalents), and zinc acetate (0.1 equivalents) in a reaction vessel containing imidazole.
-
Heat the reaction mixture to 140-180 °C and stir for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, add ethanol to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash sequentially with hot water, ethanol, and dilute HCl to remove imidazole and unreacted starting materials.
-
The crude product can be further purified by column chromatography or recrystallization from a suitable solvent (e.g., chloroform, toluene).
A greener synthesis approach can be employed using DBU as a base in DMF or DMSO at temperatures between 20 and 60 °C, or with K2CO3 in DMSO at higher temperatures.[15]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Bay-Substituted PDI Derivative (1,7-Dibromo-PDI)
This protocol outlines the synthesis of a bay-substituted PDI, which can serve as a precursor for further functionalization.[12]
Materials:
-
N,N'-Dicyclohexyl-3,4,9,10-perylenetetracarboxylic diimide
-
Concentrated sulfuric acid
-
Bromine
-
Iodine (catalyst)
Procedure:
-
Dissolve the starting N,N'-disubstituted PDI in concentrated sulfuric acid.
-
Add a catalytic amount of iodine to the solution.
-
Slowly add 2.2 equivalents of bromine to the reaction mixture while stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture over ice to precipitate the product.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.
-
The resulting 1,7-dibromo-PDI can be used for subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further functional groups at the bay positions.
Protocol 3: Preparation of PDI-based Fluorescent Nanoparticles for Bioimaging
This protocol describes the preparation of PDI-based nanoparticles (PDI-NPs) for applications in cellular imaging.[16]
Materials:
-
A hydrophobic PDI derivative
-
Pluronic F-127 (or another suitable amphiphilic polymer)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure (Nanoprecipitation Method):
-
Dissolve the hydrophobic PDI derivative and Pluronic F-127 in THF to form a homogenous solution. A typical concentration is 1 mg/mL for the PDI derivative.
-
Rapidly inject the organic solution into a vigorously stirred aqueous solution (deionized water). The volume ratio of water to THF is typically 10:1.
-
The sudden change in solvent polarity causes the hydrophobic PDI to precipitate, while the amphiphilic polymer stabilizes the newly formed nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of THF.
-
The resulting aqueous suspension of PDI-NPs can be purified by dialysis against deionized water to remove any remaining organic solvent and excess polymer.
Characterization: The size and morphology of the PDI-NPs should be characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM). The photophysical properties of the nanoparticle suspension should be measured using UV-Vis and fluorescence spectroscopy.
Visualizations
Signaling Pathway: PDI-based "Off-On" Fluorescent Probe for Lipid Bilayers
The following diagram illustrates the mechanism of a PDI-based "off-on" fluorescent probe that targets lipid bilayers. In an aqueous environment, the probe aggregates, leading to fluorescence quenching. Upon insertion into a lipid bilayer, the probe deaggregates, resulting in a significant increase in fluorescence.
Caption: "Off-On" fluorescence mechanism of a PDI probe for lipid bilayers.
Experimental Workflow: Synthesis and Application of a PDI-based Fluorescent Probe
This diagram outlines the general workflow from the synthesis of a PDI-based fluorescent probe to its application in cellular imaging.
Caption: Workflow for PDI fluorescent probe synthesis and cellular imaging.
Logical Relationship: Functionalization Strategies for PDIs
This diagram illustrates the two main strategies for functionalizing the PDI core and their primary outcomes.
Caption: PDI functionalization strategies and their effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scirp.org [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A perylene diimide-based fluorescent probe for the selective detection of hypochlorite in living cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Self-Doped Perylene and Naphthalene Diimide Materials for Organic Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, fluorescence property and cell imaging of a perylene diimide-based NIR fluorescent probe for hypochlorite with dual-emission fluorescence r ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00131G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. my.eng.utah.edu [my.eng.utah.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. research.tudelft.nl [research.tudelft.nl]
- 16. preprints.org [preprints.org]
5-Bromo-2-methoxyphenylboronic acid as a building block in medicinal chemistry and cancer research.
A cornerstone for the synthesis of targeted kinase inhibitors, 5-Bromo-2-methoxyphenylboronic acid has emerged as a critical building block for researchers in medicinal chemistry and drug development. Its utility primarily lies in its role as a key reactant in Suzuki-Miyaura cross-coupling reactions, enabling the creation of complex heterocyclic molecules with therapeutic potential, particularly in the realm of oncology.
This organoboron compound serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The strategic placement of the bromo and methoxy functionalities on the phenyl ring allows for diverse chemical modifications, facilitating the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Application in the Synthesis of Kinase Inhibitors
This compound has been instrumental in the synthesis of inhibitors targeting several key kinases implicated in cancer progression, including Unc-51 like autophagy activating kinase 1 (ULK1), Spleen Tyrosine Kinase (SYK), and Janus Kinase (JAK).
ULK1 Inhibitors for Non-Small Cell Lung Cancer
In the context of non-small cell lung cancer (NSCLC), inhibiting ULK1, a key initiator of autophagy, has shown promise as a therapeutic strategy. Autophagy can promote cancer cell survival, and its inhibition can lead to apoptosis. A notable example is the synthesis of 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine , a potent ULK1 inhibitor.[1][2][3]
| Compound Name | Target Kinase | Cell Line | IC50 |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | ULK1 | A549 (NSCLC) | Potent Inhibition |
Note: Specific IC50 value for the ULK1 inhibitor was not publicly available in the reviewed literature, but its potent activity was highlighted.
SYK and JAK Inhibitors in Hematological Malignancies
SYK and JAK are non-receptor tyrosine kinases that play critical roles in signal transduction pathways governing the growth and survival of hematopoietic cells. Their aberrant activation is a hallmark of various leukemias and lymphomas. The "5-bromo-2-methoxyphenyl" moiety, introduced via Suzuki coupling with this compound, is a feature in some SYK and JAK inhibitor candidates.
While specific compounds and their quantitative data were not detailed in the available search results, the general application of this building block in the synthesis of SYK and JAK inhibitors is well-established in the patent literature.
Experimental Protocols
The synthesis of these kinase inhibitors predominantly relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a halogenated pyrimidine core, a common step in the synthesis of the aforementioned kinase inhibitors.
Materials:
-
This compound
-
Halogenated pyrimidine (e.g., 2-amino-4-chloro-5-bromopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the halogenated pyrimidine (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.10 eq.) to the flask.
-
Add the degassed solvent and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Signaling Pathways and Experimental Workflows
The kinase inhibitors synthesized using this compound target critical signaling pathways involved in cancer cell proliferation, survival, and autophagy.
Caption: ULK1 Signaling Pathway and Inhibition in NSCLC.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Simplified SYK and JAK Signaling Pathways in Cancer.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 5-Bromo-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki reactions involving 5-Bromo-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?
A1: Low yields with this compound can stem from several factors. This substrate is electron-rich due to the methoxy group, which can make the crucial oxidative addition step of the catalytic cycle sluggish.[1][2] Additionally, the ortho-methoxy group introduces steric hindrance, potentially impeding the approach of the palladium catalyst.[1] Key areas to investigate first include the activity of your palladium catalyst, potential oxygen contamination, and the purity of your reagents.[3][4]
Q2: My starting materials are consumed, but the yield of the desired product is low. What are the likely side reactions?
A2: If your starting materials are being consumed without efficient formation of the desired product, two common side reactions are likely occurring:
-
Protodeboronation: This is the cleavage of the carbon-boron bond on your boronic acid, where it is replaced by a hydrogen atom.[1][5] Electron-rich arylboronic acids like this compound are particularly susceptible to this, a reaction often promoted by the base and water in the reaction mixture.[1][3]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This side reaction is often competitive with the desired cross-coupling, particularly if the main reaction is slow or if oxygen is present.[1][6][7]
Q3: What is the optimal catalyst system for this type of sterically hindered and electron-rich boronic acid?
A3: Standard catalyst systems like Pd(PPh₃)₄ may be insufficient for challenging substrates like this compound.[1] More robust systems are often required. The use of bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, and RuPhos is highly recommended.[3] These ligands can accelerate both oxidative addition and the final reductive elimination step, overcoming the challenges posed by steric hindrance and electron density.[3] Using stable pre-catalysts can also ensure the efficient generation of the active Pd(0) species.[7]
Q4: How does the choice of base impact the reaction yield?
A4: The base is a critical component, as it activates the boronic acid to facilitate the key transmetalation step.[8][9] For electron-rich and sterically hindered boronic acids, stronger inorganic bases are often more effective. While common bases like sodium or potassium carbonate can work, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) frequently provide superior results and higher yields in these challenging couplings.[8][10][11]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Recommended Actions:
-
Catalyst System:
-
Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[3]
-
Switch to a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[10]
-
-
Inert Atmosphere:
-
Reaction Conditions:
Issue 2: Significant Protodeboronation or Homocoupling Products
If your starting materials are consumed but you observe significant byproducts, focus on the following optimizations.
Troubleshooting Workflow for Side Reactions
Caption: Decision process for minimizing common Suzuki side reactions.
Recommended Actions:
-
Minimize Protodeboronation:
-
Water is the proton source for this side reaction.[3] While many Suzuki protocols use aqueous mixtures, switching to anhydrous conditions with a base like potassium fluoride (KF) can significantly reduce protodeboronation.[3]
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, which can be more resistant to protodeboronation.[4][7]
-
-
Minimize Homocoupling:
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl halide partner, based on protocols for structurally similar, challenging substrates.[1][10][11]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are crucial for hindered substrates.[3][10] |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | Start higher (e.g., 2.5 mol%) and reduce after successful coupling.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger inorganic bases often outperform carbonates for electron-rich substrates.[10][11] |
| Base Equivalents | 2.0 - 3.0 equiv. | Ensures complete activation of the boronic acid.[12] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Common solvent systems for Suzuki reactions.[10] Ensure solvents are thoroughly degassed. |
| Temperature | 80 - 100 °C | Higher temperatures are often needed to overcome the activation barrier.[12] |
| Atmosphere | Nitrogen or Argon | Strict exclusion of oxygen is critical for catalyst stability and preventing side reactions.[3][4] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Inert Atmosphere: Seal the flask with a septum and perform a minimum of three vacuum/backfill cycles with nitrogen or argon to ensure an oxygen-free environment.[1][12]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).[1][12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[12]
Experimental Workflow Diagram
Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common side reactions and byproducts in 5-Bromo-2-methoxyphenylboronic acid couplings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-methoxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 4-bromo-3-methoxyanisole.[1][3] Homocoupling results in the formation of a symmetrical biaryl from the boronic acid, yielding 2,2'-dimethoxy-5,5'-dibromobiphenyl.[2][4]
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield or failing completely?
A2: Low yields or reaction failure can stem from several factors. A primary concern is the propensity of electron-rich boronic acids like this compound to undergo protodeboronation.[3][5] Other common causes include catalyst deactivation, the presence of oxygen in the reaction, and the quality of the reagents and solvents.[6][7]
Q3: How do the bromo and methoxy groups on the boronic acid affect the reaction?
A3: The electron-donating methoxy group increases the electron density on the aromatic ring, which can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more facile. However, this increased electron density also enhances the susceptibility of the boronic acid to protodeboronation, a significant deactivation pathway.[3][5] The bromo substituent provides the site for the cross-coupling reaction.
Q4: What is the impact of the base on the coupling reaction?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] However, strong bases can also promote protodeboronation.[3][5] The choice of base is therefore a critical parameter to optimize for a successful coupling reaction.
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproducts, it is essential to optimize the reaction conditions. This includes:
-
Thorough Degassing: Removing dissolved oxygen from the reaction mixture is critical to suppress the homocoupling of the boronic acid.[2]
-
Choice of Base: Using a weaker base, such as K₃PO₄ or Cs₂CO₃, can often reduce the rate of protodeboronation.[5][8]
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help minimize protodeboronation, as water can be a proton source.[2]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes favor the desired cross-coupling over side reactions.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Protodeboronation of Boronic Acid | Use a less polar solvent, a weaker base (e.g., K₃PO₄, Cs₂CO₃), or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1][5] |
| Catalyst Deactivation | Ensure an inert atmosphere is maintained throughout the reaction.[7] Consider using a fresh batch of catalyst or a more robust pre-catalyst. Screening different phosphine ligands, such as SPhos or XPhos, can also be beneficial for electron-rich boronic acids.[5] |
| Poor Reagent Quality | Verify the purity of the this compound and the coupling partner. Boronic acids can degrade over time.[6] |
| Inadequate Degassing | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reagents. A slight excess of the boronic acid (e.g., 1.2 equivalents) can sometimes be beneficial.[2] |
Issue 2: Significant Formation of Byproducts
Possible Causes & Solutions
| Byproduct | Possible Cause | Troubleshooting Step |
| Protodeboronated Product | The reaction conditions are too harsh (high temperature, strong base, presence of water).[3] | Lower the reaction temperature, use a weaker base, and ensure anhydrous conditions.[2][3] |
| Homocoupled Product | The presence of oxygen in the reaction mixture.[2][4] The transmetalation step is slow compared to the homocoupling pathway. | Rigorously degas all solvents and the reaction setup.[2] Optimize the catalyst and ligand system to facilitate a faster transmetalation. |
Data Presentation
Table 1: Comparison of Bases for Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole
This data for a structurally similar electron-rich boronic acid illustrates the significant impact of the base on the reaction yield.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 81 |
Data adapted from a representative Suzuki coupling reaction to highlight the effect of different bases.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
Preventing protodeboronation of 5-Bromo-2-methoxyphenylboronic acid during reaction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 5-Bromo-2-methoxyphenylboronic acid, with a specific focus on preventing protodeboronation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] In the case of this compound, this results in the formation of 4-bromo-3-methoxyanisole. This side reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process due to the formation of byproducts.[1]
Q2: What factors cause the protodeboronation of this compound?
A2: Several factors can promote the protodeboronation of arylboronic acids:
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1][3]
-
pH and Base: The type and concentration of the base are critical. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can increase the rate of protodeboronation.[1][3][4]
-
Presence of Water: While aqueous conditions are common in Suzuki-Miyaura reactions, excess water can act as a proton source, facilitating protodeboronation.[3][4]
-
Catalyst System: An inefficient or deactivated palladium catalyst can lead to a slow cross-coupling reaction, allowing more time for the competing protodeboronation to occur.[1][2] A highly active catalyst that promotes rapid cross-coupling can outcompete this side reaction.[1][5]
-
Prolonged Reaction Times: Leaving a reaction to stir for longer than necessary can lead to the gradual decomposition of the boronic acid.[4]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[6][7][8] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[2][5][9]
-
Optimize Reaction Conditions: Carefully screen bases, solvents, and temperature. Often, using weaker bases (e.g., K₃PO₄, Cs₂CO₃) and lower temperatures can significantly reduce protodeboronation.[4][8]
-
Ensure an Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and other side reactions.[1]
-
Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and are anhydrous where specified.[3][7]
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: The primary byproduct of protodeboronation of this compound is 1-bromo-2-methoxybenzene. You can monitor its formation using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, by integrating signals characteristic of the desired product versus the protodeboronated byproduct.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and a significant amount of 1-bromo-2-methoxybenzene observed. | 1. Reaction conditions (temperature, time) are too harsh. 2. The base is too strong or used in excess. 3. The catalytic system is not efficient enough. | 1. Optimize reaction conditions: Lower the reaction temperature and reduce the reaction time by monitoring it closely.[4] 2. Modify the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) or a fluoride source.[4][10] 3. Improve the catalyst system: Screen different palladium catalysts and ligands. For electron-rich systems, highly active catalysts with electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) can be effective.[4][10] |
| Reaction is sluggish or incomplete. | 1. Poor catalyst activity or deactivation. 2. Inefficient activation of the boronic acid. 3. Poor solubility of reagents. | 1. Check catalyst and atmosphere: Use a fresh, high-purity catalyst and thoroughly degas the solvent and reaction mixture to remove oxygen.[1] 2. Screen bases: Ensure the chosen base is effective for the specific substrate and catalyst system. 3. Optimize the solvent system: Use a solvent mixture (e.g., dioxane/water, toluene/water) that ensures all reactants are sufficiently soluble.[4] |
| Inconsistent reaction yields between batches. | 1. Variability in reagent quality, especially moisture content. 2. Exposure of the reaction to atmospheric moisture or oxygen. | 1. Use fresh, anhydrous reagents: Use freshly distilled or purchased anhydrous solvents.[3] 2. Maintain an inert atmosphere: Ensure the reaction is run under a strict inert atmosphere (nitrogen or argon) from start to finish.[7] |
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the outcome of a Suzuki-Miyaura coupling reaction, aiming to minimize the protodeboronated byproduct.
Substrates: this compound (1.2 equiv.) and Aryl Bromide (1.0 equiv.)
| Entry | Catalyst (mol%) | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Protodeboronation (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 65 | 30 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | 10 |
| 3 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 | <5 |
| 4 | Pd(OAc)₂ (2) / P(tBu)₃ (4) | Cs₂CO₃ | Dioxane/H₂O | 60 | 6 | 92 | <5 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation
This protocol employs a highly active catalyst and a moderate base to favor the cross-coupling pathway.
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Converting the boronic acid to its pinacol ester derivative significantly enhances its stability.[8]
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a sufficient amount of an anhydrous solvent in which water can be removed azeotropically (e.g., toluene).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and collect the water in the trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Synthetic Products from 5-Bromo-2-methoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized from 5-Bromo-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products synthesized from this compound?
A1: The most common purification techniques for biaryl products derived from Suzuki-Miyaura coupling reactions involving this compound are aqueous workup, column chromatography, and recrystallization.[1] The choice of method depends on the physical state of the product (solid or oil) and the nature of the impurities.[1] For non-crystalline products or complex mixtures, flash column chromatography is often the method of choice.[1] Crystalline products can often be effectively purified by recrystallization.[1]
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts (from the dimerization of the boronic acid), protodeboronated starting material (where the boronic acid group is replaced by a hydrogen), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2]
Q3: How can I remove the palladium catalyst from my product?
A3: Residual palladium catalyst can often be removed during the aqueous workup. However, for more persistent catalyst residues, filtration through a pad of celite or silica gel can be effective.[3] Specialized scavengers can also be used.
Q4: My product is an oil. Can I still use recrystallization?
A4: Recrystallization is generally suitable for solid compounds. If your product is an oil, column chromatography is the more appropriate purification method.[1] In some cases, it may be possible to crystallize an oily product by using a different solvent system or by converting it to a crystalline salt or derivative.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from impurities on the TLC plate.
-
Possible Cause: The solvent system is not optimal.
-
Troubleshooting Steps:
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes). If the spots are too low (low Rf), increase the polarity of the eluent.
-
Try Different Solvents: If adjusting the polarity of a given solvent system does not provide adequate separation, try a different solvent system altogether. For example, if a hexane/ethyl acetate mixture fails, consider dichloromethane/methanol for more polar compounds.[4]
-
Target Rf Value: Aim for an Rf value of approximately 0.2-0.4 for the desired product to ensure good separation on the column.[1]
-
Issue 2: The product is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. It could also be due to overloading the TLC plate or column.
-
Troubleshooting Steps:
-
Acidic or Basic Additives: If your compound is acidic, adding a small amount of acetic acid (e.g., 1%) to the eluent can help. If it is basic, adding a small amount of triethylamine (e.g., 1%) can prevent streaking.
-
Reduce Concentration: Ensure the sample solution for TLC is not too concentrated. For column chromatography, if you are liquid-loading, dissolve the crude product in a minimal amount of solvent.
-
Dry Loading: For compounds that are sparingly soluble in the eluent, dry loading is recommended. Pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[1]
-
Recrystallization
Issue 1: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is being cooled too quickly.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Add More Solvent: The solution may be too saturated. Add a small amount of hot solvent to the oily mixture to redissolve it, and then allow it to cool slowly.
-
Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat until it is clear and allow to cool slowly.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or the compound is too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.
-
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the solute and then try to cool it again.
-
Change Solvent: The chosen solvent may be too good for your compound. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Data Presentation
Table 1: Column Chromatography Conditions for Products of this compound Derivatives.
| Product Type | Stationary Phase | Eluent System | Rf Value of Product | Reference |
| 5-Aryl-spiro[indole-2,2'-piperidin]-6'-one | Silica Gel | Dichloromethane / Methanol (100:2, v/v) | ~0.25 (in 20:1 DCM/MeOH) | [4] |
| 5-(Thiophen-3-yl)-spiro[indole-2,2'-piperidin]-6'-one | Silica Gel | Hexanes / Acetone (3:2, v/v) | Not specified | [4] |
| 5-(Naphthalen-2-yl)-spiro[indole-2,2'-piperidin]-6'-one | Silica Gel | Dichloromethane / Methanol (100:2, v/v) | Not specified | [4] |
| Substituted 2-methoxybiphenyl | Silica Gel | Hexanes / Ethyl Acetate (gradient) | Not specified | [5] |
Table 2: Recrystallization Solvents for Products of Suzuki-Miyaura Reactions.
| Product Type | Recrystallization Solvent | Observed Outcome | Reference |
| 5-(Naphthalen-2-yl)-spiro[indole-2,2'-piperidin]-6'-one | Hexanes / Dichloromethane | White crystals | [4] |
| 5-(Thiophen-3-yl)-spiro[indole-2,2'-piperidin]-6'-one | Not specified | Pink crystals | [4] |
| 2-Biphenylboronic acid | Water / Ethanol | Crystalline solid | [6] |
| 2-bromo-4,5-dimethoxy benzenepropanenitrile | Ethanol | White crystals | [7] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully add it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, is often used for better separation.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for purification troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Troubleshooting low catalyst turnover with 5-Bromo-2-methoxyphenylboronic acid.
Technical Support Center: 5-Bromo-2-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low catalyst turnover and poor yields in cross-coupling reactions involving This compound .
General Troubleshooting Workflow
Low catalyst turnover or reaction failure can often be traced to a few key areas. Before diving into substrate-specific issues, start with this general diagnostic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound.
Q1: My Suzuki-Miyaura reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields can often be traced back to a few key areas.[1][2][3] Start with a systematic check of your reagents and setup:
-
Reagent Quality:
-
Boronic Acid Stability: this compound, like many boronic acids, can degrade over time, especially if exposed to air or moisture.[4][5] It is known to be a white to off-white solid, and any significant discoloration could indicate degradation.[6] Use fresh, high-purity (>98%) material.[5] Consider performing a purity check by NMR or melting point (lit. mp 130-135 °C) if in doubt.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen.[1][7] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. The formation of palladium black is a common sign of catalyst decomposition.[7]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][8] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that solvents have been thoroughly degassed.[8]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored to prevent hydration.
-
Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I identify and minimize this side reaction?
A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major side reaction for many boronic acids and a common cause of low yields.[7][9][10] For your substrate, this would result in the formation of 4-bromo-3-methoxyanisole.
Identification: Use LC-MS or GC-MS to look for a byproduct with a mass corresponding to the protodeboronated starting material.
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation, especially at higher temperatures.[9][11] For sensitive substrates, a weaker base or anhydrous conditions may be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin), can protect it from premature decomposition.[9][12] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1][13] Monitor the reaction to avoid unnecessarily long heating times.
Q3: The ortho-methoxy group on my boronic acid seems to be hindering the reaction. What catalyst systems are best for sterically challenging substrates?
A3: The methoxy group at the ortho position to the boronic acid introduces steric bulk, which can slow down the transmetalation step of the catalytic cycle. For such sterically hindered substrates, the choice of ligand is critical.
-
Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or bulky alkylphosphine ligands (e.g., t-Bu₃P) are often superior to traditional ligands like PPh₃ for coupling sterically hindered partners.[14] They promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition and facilitates the subsequent steps.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized for Steric Hindrance) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | None (part of catalyst) | SPhos |
| Catalyst Loading | 2 mol% | 2 mol% Pd, 4 mol% Ligand |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) |
| Solvent | Toluene/H₂O | Dioxane |
| Temperature | 100 °C | 100 °C |
| Typical Yield | 35-50% | 80-95% |
| Note: Data is representative and synthesized based on established chemical principles for educational purposes. |
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that consumes starting material.[7]
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][8] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are the most effective preventative measures.
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) is often preferred over Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂). Pd(II) precatalysts can sometimes promote homocoupling before being reduced to the active Pd(0) species.
| Reaction Parameter | Observation | Potential Cause | Recommended Action |
| Inert Atmosphere | Reaction mixture turns black quickly; significant biaryl byproduct from boronic acid. | Oxygen ingress, leading to catalyst decomposition and oxidative homocoupling. | Purge flask with inert gas for a longer duration. Use freeze-pump-thaw method for solvent degassing. |
| Base | Low yield, significant starting material decomposition. | Base is too strong or hydrous, promoting protodeboronation. | Screen weaker bases (e.g., K₂CO₃, CsF) or use anhydrous conditions with a base like K₃PO₄. |
| Ligand | Reaction stalls, starting materials remain. | Ligand is not suitable for the sterically hindered substrate. | Switch to a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos. |
| Note: This table provides a structured approach to diagnosing and solving common issues. |
Representative Experimental Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ under a counterflow of argon or nitrogen.[8]
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three to five times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 89694-45-1 | TCI AMERICA [tcichemicals.com]
- 6. CAS 89694-45-1: this compound [cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Ortho-Substituted Phenylboronic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperature and time in Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted phenylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid is resulting in a low or non-existent yield. What are the primary factors to investigate?
A1: Low conversion rates in sterically demanding Suzuki couplings are a frequent challenge. The steric bulk from ortho-substituents can impede critical steps in the catalytic cycle.[1] The primary factors to investigate are the catalyst system, the base, and the reaction temperature.[2]
-
Inefficient Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] The oxidative addition and reductive elimination steps are particularly sensitive to steric hindrance.[1][3]
-
Incorrect Base/Solvent Combination: The base is crucial for the transmetalation step and its effectiveness is often dependent on the solvent.[3]
-
Insufficient Temperature: Sterically hindered substrates require more thermal energy to overcome higher activation barriers.[2]
-
Catalyst Decomposition: At the higher temperatures often required, the palladium catalyst may decompose before the reaction is complete.[1]
Q2: How does steric hindrance from ortho-substituents specifically impact the reaction, and what is the first troubleshooting step?
A2: Steric hindrance from ortho-substituents slows down both the oxidative addition of the aryl halide to the palladium(0) complex and the final reductive elimination step that forms the desired C-C bond.[1][3]
The most critical first step is to switch to a bulkier, more electron-rich phosphine ligand. These ligands promote the formation of a more reactive, 14-electron palladium(0) species and facilitate the difficult reductive elimination.[2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[3] For extremely hindered systems, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos may be necessary.[2][4]
Q3: I'm observing significant protodeboronation of my ortho-substituted phenylboronic acid. What causes this and how can I minimize it?
A3: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[3][5] This is often accelerated by water, strong bases, and high temperatures.[3][6] Ortho-substituents can sometimes increase the rate of deboronation.[6]
To minimize protodeboronation:
-
Use a Milder Base: Switch from strong bases like NaOH to weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][3]
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents can significantly reduce its occurrence.[3]
-
Optimize Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as these conditions can promote the degradation of the boronic acid.[7] Monitoring the reaction is key to stopping it once the product is formed.
Q4: What is the optimal temperature range for these reactions, and when should I consider increasing it?
A4: For sterically hindered substrates, higher temperatures are generally required. A common starting range is 80–110 °C.[3] If you are using a moderate temperature (e.g., 80 °C) with low conversion, consider increasing it to 100–140 °C, especially when using high-boiling point solvents like toluene or dioxane.[2] However, be aware that very high temperatures can increase the risk of side reactions like protodeboronation.[7] The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing degradation.[8]
Q5: How can microwave irradiation help optimize my reaction?
A5: Microwave irradiation is a powerful tool for optimizing these reactions. It allows for rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[9][10] This rapid heating can also increase yields and reduce the formation of byproducts by minimizing the time the reactants are exposed to high temperatures.[9][11] For many Suzuki couplings, microwave-assisted reactions at 100-130 °C for as little as 10-15 minutes have proven highly effective.[11][12]
Data Presentation: Reaction Condition Optimization
The following tables summarize successful reaction conditions for Suzuki-Miyaura couplings involving sterically hindered substrates, providing a starting point for optimization.
Table 1: Conditions for Couplings with Ortho-Substituted Boronic Acids
| Aryl Halide | Ortho-Substituted Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | - | 94 | [3] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | - | 95 | [3] |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 60 min | 46 | [13] |
| 5-Bromo-pyrazolo[1,5-a]pyrimidine | 2-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 110 | 12 h | 66 |[14] |
Table 2: Effect of Temperature and Time on Yield
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 50 | 60 | 36 | [13] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 70 | 60 | 42 | [13] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 60 | 45 | [13] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 60 | 46 | [13] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 81 | [11] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 15 (MW) | 75 | [11] |
(MW = Microwave Irradiation)
Experimental Protocols
General Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the ortho-substituted phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.[3] Using a syringe, add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, or EtOH/H₂O).[3]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the desired temperature (e.g., 100–130 °C) and reaction time (e.g., 10–40 minutes).[12][14] Ensure vigorous stirring throughout the reaction.
-
Reaction Monitoring & Workup: After the reaction is complete, cool the vial to room temperature. Monitor the reaction progress using TLC, GC-MS, or LC-MS.[3] Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to isolate the desired biaryl compound.[3]
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting hindered steps.
Caption: Decision workflow for optimizing reaction temperature and time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize homocoupling of 5-Bromo-2-methoxyphenylboronic acid.
Topic: Strategies to Minimize Homocoupling of 5-Bromo-2-methoxyphenylboronic acid
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the homocoupling of this compound in your Suzuki-Miyaura coupling reactions, thereby improving your reaction yields and simplifying product purification.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing the formation of the homocoupled biaryl byproduct.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Homocoupling Product | 1. Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3] 2. Use of Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupled product before being reduced to the active Pd(0) catalyst.[4] 3. Inappropriate Base: Strong bases can sometimes promote homocoupling. | 1. Rigorous Degassing: Employ techniques such as freeze-pump-thaw cycles (at least three times) or sparge the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period (20-30 minutes) to thoroughly remove dissolved oxygen.[1] 2. Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step that can lead to homocoupling.[1] 3. Add a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent such as potassium formate can help minimize the concentration of free Pd(II).[5] 4. Optimize Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling. |
| Low Yield of Desired Cross-Coupled Product | 1. Inactive Catalyst: The palladium catalyst may have decomposed or is not being efficiently activated. 2. Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific substrate. 3. Degradation of Boronic Acid: this compound can be susceptible to protodeboronation, especially at elevated temperatures. | 1. Use a Pre-activated Catalyst: Consider using a palladacycle precatalyst which can generate the active Pd(0) species more cleanly. 2. Screen Reaction Parameters: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water, 2-MeTHF/water), and temperatures (start at a lower temperature, e.g., 80°C, and gradually increase if necessary). 3. Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, to reduce degradation.[1] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent system. 2. Catalyst Deactivation: The active catalyst may be deactivating over the course of the reaction. 3. Insufficient Base Strength: The base may not be strong enough to efficiently promote transmetalation. | 1. Modify Solvent System: Adjust the solvent ratio or switch to a different solvent system to improve solubility. For instance, a mixture of an organic solvent like dioxane or toluene with water is common. 2. Employ Robust Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and accelerate the catalytic cycle.[1] 3. Select a Stronger, Soluble Base: While weaker bases are good for minimizing homocoupling, a slightly stronger or more soluble base like cesium carbonate (Cs₂CO₃) might be necessary to drive the reaction to completion, but careful optimization is required. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: There are two main pathways that result in the undesired homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then react with two molecules of the boronic acid to form the symmetrical biaryl byproduct.[2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[4]
Q2: How does the choice of palladium catalyst and ligand affect the formation of the homocoupling byproduct?
A2: The selection of the palladium source and the accompanying ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[1] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.
Q3: What is the role of the base in the Suzuki reaction of this compound, and how does it influence homocoupling?
A3: The base is essential for activating the boronic acid, making it ready for the transmetalation step. However, the choice of base can also influence side reactions. For substrates like this compound, a moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.[1] Weaker inorganic bases such as potassium carbonate (K₂CO₃) are also frequently used to suppress homocoupling.
Q4: Can the quality and stability of this compound impact the reaction?
A4: Absolutely. Boronic acids can degrade over time, particularly when exposed to air and moisture. This degradation can lead to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, which reduces the yield of the desired product. It is also important to note that boronic acids can exist in equilibrium with their trimeric anhydride form, known as boroxines. Using high-purity boronic acids or converting them to more stable derivatives like pinacol boronate esters can significantly improve the consistency of the reaction and minimize the formation of side products.[1]
Data Presentation
The following tables summarize the expected qualitative effects of various reaction parameters on the homocoupling of this compound based on established principles of Suzuki-Miyaura couplings.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Expected Homocoupling Level | Rationale |
| Pd(OAc)₂ / PdCl₂ | Higher | Pd(II) source can directly mediate homocoupling before reduction to active Pd(0).[4] |
| Pd(PPh₃)₄ | Lower | Pre-formed Pd(0) catalyst avoids the initial Pd(II)-mediated homocoupling pathway.[1] |
| Palladacycle Precatalysts (e.g., G3/G4) | Lower | Designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions. |
Table 2: Effect of Ligand Choice on Homocoupling
| Ligand Type | Example Ligands | Expected Homocoupling Level | Rationale |
| Bulky, Electron-Rich Monodentate Phosphines | SPhos, XPhos, RuPhos | Lower | Steric bulk hinders the formation of intermediates leading to homocoupling, while electron-donating properties promote the desired reductive elimination.[1] |
| Less Bulky Phosphines | PPh₃ | Moderate to High | Less steric hindrance may allow for easier formation of homocoupling intermediates. |
| No Ligand | - | High | Unstabilized palladium is more prone to side reactions, including homocoupling. |
Table 3: Effect of Base on Homocoupling
| Base | Expected Homocoupling Level | Notes |
| K₃PO₄ | Lower | A moderately strong base often providing a good balance between reactivity and minimizing side reactions.[1] |
| K₂CO₃ | Lower | A weaker base that is effective in suppressing homocoupling. |
| Cs₂CO₃ | Moderate | A stronger base that can be effective for challenging couplings but may increase the risk of homocoupling if not optimized. |
| NaOH / KOH | Higher | Strong bases are generally more likely to promote homocoupling. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters may be required for different coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-ligated catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Impact of water and oxygen on the stability of 5-Bromo-2-methoxyphenylboronic acid reactions.
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 5-Bromo-2-methoxyphenylboronic acid, with a specific focus on the impact of water and oxygen on reaction stability.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dark, and dry place, such as a desiccator at room temperature.[1][2][3] Exposure to moisture and light can degrade the reagent over time. The compound is a white to light yellow crystalline powder, and any significant change in color or texture may indicate degradation.[1]
Q2: What are the primary degradation pathways for this compound in the presence of water and oxygen?
A2: The two main degradation pathways are protodeboronation and oxidation.
-
Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, typically initiated by water (acting as a proton source), and can be catalyzed by acids or bases.[4][5] This side reaction is a common cause of reduced yield in coupling reactions.[5]
-
Oxidation: The electron-deficient boron atom is susceptible to attack by oxygen or other reactive oxygen species (ROS).[6][7][8] This leads to oxidative deboronation, converting the boronic acid into a phenol (5-Bromo-2-methoxyphenol) and boric acid.[6] This process can be accelerated by the presence of metal ions.
Q3: Can I use water in my Suzuki-Miyaura coupling reaction with this boronic acid?
A3: Yes, Suzuki-Miyaura reactions are generally robust and often use a mixture of an organic solvent and an aqueous basic solution.[9][10] The base is required to activate the boronic acid for the transmetalation step.[11] However, excessive water or prolonged reaction times at high temperatures can increase the rate of undesired protodeboronation.[5][12]
Q4: How does dissolved oxygen affect my reaction?
A4: Dissolved oxygen can be detrimental in several ways. It can lead to the oxidative degradation of the boronic acid.[13] In the context of palladium-catalyzed cross-coupling reactions, oxygen can also lead to the formation of palladium(II) species, which can promote the homocoupling of the boronic acid to form a biaryl byproduct (bis(5-bromo-2-methoxyphenyl)).[14] Therefore, degassing solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Troubleshooting Guide
Problem 1: Low or no yield in my Suzuki-Miyaura coupling reaction.
| Potential Cause | Troubleshooting Step |
| Degradation of Boronic Acid | The boronic acid may have degraded due to improper storage or handling. Verify the purity of the reagent. Consider purchasing a new batch if degradation is suspected. |
| Protodeboronation | The undesired cleavage of the C-B bond is a common side reaction.[5] Minimize reaction time and temperature where possible. Ensure the base is not excessively strong or used in large excess. |
| Oxidative Degradation | The reaction mixture was not properly degassed. Purge solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.[14] |
| Catalyst Inactivity | The palladium catalyst may have been deactivated. Ensure you are using a high-quality catalyst and appropriate ligands. The presence of oxygen can also lead to the formation of inactive palladium black.[14] |
Problem 2: My final product is contaminated with a significant amount of 4-Bromo-3-methoxyanisole.
| Potential Cause | Troubleshooting Step |
| Protodeboronation | The primary cause is the protodeboronation of your starting material, this compound, where the boronic acid group is replaced by a hydrogen atom.[5] This side reaction competes with the desired cross-coupling. |
| Reaction Conditions | High temperatures, prolonged reaction times, and the presence of excess water can favor protodeboronation.[4][12] Optimize your reaction conditions by lowering the temperature or reducing the reaction time. Use anhydrous solvents where feasible, ensuring sufficient water is present only for the activation of the boronic acid by the base. |
| pH of the Medium | The rate of protodeboronation is highly pH-dependent.[4][5] While Suzuki coupling requires a base, consider using milder bases (e.g., K₂CO₃, K₃PO₄) instead of strong hydroxides to minimize this side reaction. |
Problem 3: I am observing a biaryl homocoupling byproduct in my reaction mixture.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Homocoupling is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[14] |
| Degassing Technique | Your degassing procedure may be insufficient. Use a robust method like three freeze-pump-thaw cycles for the reaction mixture or sparging the solvent with inert gas for an extended period. |
| Palladium Source | Using a Pd(II) precatalyst without a proper in-situ reduction step can sometimes lead to initial homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this, though all palladium sources require an inert atmosphere to prevent oxidation.[14] |
Data Presentation
Table 1: Impact of Key Parameters on the Stability of Arylboronic Acids
| Parameter | Effect on Protodeboronation | Effect on Oxidation | General Recommendation for this compound |
| Water | Increases rate (acts as proton source)[5] | Can be a source of reactive oxygen species if not degassed | Use minimal necessary amount for base solubility; use degassed water. |
| Oxygen | No direct effect | Significantly increases rate[6][13] | Degas all solvents and maintain an inert atmosphere (N₂ or Ar). |
| High Temperature | Increases rate[4] | Increases rate | Use the lowest effective temperature for the coupling reaction. |
| Basic pH | Increases rate (via boronate formation)[4][12] | Rate can be pH-dependent[15] | Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Acidic pH | Can catalyze the reaction[5] | Generally more stable than at high pH[15] | Avoid acidic conditions unless specifically required by the protocol. |
| Light | Can promote radical pathways | Can accelerate oxidation | Store the solid reagent and run reactions protected from light. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization may be required.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[16]
-
Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 to 5:1 mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.[16]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[16]
Protocol 2: Assessing the Stability of this compound
This experiment can be used to determine the stability of the boronic acid under your specific reaction conditions.
-
Control Reaction Setup: Prepare a reaction mixture identical to your planned Suzuki coupling but excluding the aryl halide coupling partner.
-
Incubation: Stir the mixture under the same inert atmosphere and temperature as the planned reaction for the same duration.
-
Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0 hr, 1 hr, 4 hr, 12 hr).
-
Analysis: Quench each aliquot and analyze by ¹H NMR or GC-MS using an internal standard.
-
Quantification: Quantify the amount of remaining this compound and the formation of the protodeboronated byproduct (4-Bromo-3-methoxyanisole) over time. This will provide a rate of degradation under your specific conditions.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. reddit.com [reddit.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Effective Removal of Boron-Containing Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities encountered in organic synthesis?
The most common boron-containing impurities are residual boronic acids, boronic esters (such as pinacol esters), and boroxines (trimeric anhydrides of boronic acids). These often remain after reactions like the Suzuki-Miyaura coupling.
Q2: My boronic acid seems to be "streaking" or sticking to the silica gel column. What can I do?
This is a common issue as boronic acids can interact strongly with or even be degraded by silica gel.[1] Consider the following:
-
Use a different stationary phase: Neutral alumina or C18 reverse-phase chromatography may be more suitable.[2]
-
Modify the silica gel: Pre-treating the silica gel with boric acid can help to suppress over-adsorption of boronic esters.
-
Alternative purification: Opt for non-chromatographic methods like recrystallization or acid/base extraction if possible.
Q3: I see a new set of peaks in my NMR that I suspect is a boroxine. How can I remove it?
Boroxines form from the dehydration of boronic acids. To convert them back to the desired boronic acid, introduce water into your workup. Dissolving the crude product in a solvent mixture containing water and stirring should hydrolyze the boroxine back to the monomeric boronic acid, which can then be purified.[3]
Q4: My product is sensitive to basic conditions. How can I remove a boronic acid impurity without a basic wash?
If your product is base-sensitive, a standard alkaline extraction is not suitable. You could try:
-
Sorbitol Extraction: Form a complex of the boronic acid with sorbitol, which can then be extracted into an aqueous layer.[4]
-
Diethanolamine Adduct Formation: This method is performed under neutral conditions and can selectively precipitate the boronic acid.[4][5]
-
Chromatography: While potentially challenging, it avoids harsh pH conditions.
Q5: Is it better to use a boronic acid or a boronate ester in my reaction to avoid purification issues?
Boronate esters, like pinacol esters, are generally more stable and easier to handle and purify by chromatography than their corresponding boronic acids.[6] The trade-off is that they can be less reactive in some coupling reactions.[6] If you are struggling with the purification of a boronic acid, consider using a more stable boronate ester in your synthesis.
Troubleshooting Guides
Issue 1: Residual Boronic Acid in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of the coupling partner. | The boronic acid will be consumed, simplifying the workup. |
| Ineffective Workup | Employ a basic aqueous wash (e.g., 1M NaOH or KOH) to convert the boronic acid into its water-soluble boronate salt, which can then be separated in the aqueous layer.[5] | The boronic acid impurity will be selectively removed from the organic phase containing your product. |
| Product is also acidic | If your product is also acidic and extracts into the basic aqueous layer, consider forming a diethanolamine adduct of the boronic acid. This adduct is often crystalline and can be removed by filtration.[4][7] | Selective precipitation of the boronic acid impurity, leaving the desired product in solution. |
Issue 2: Boronic Ester Impurity Remains
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ester is resistant to hydrolysis | Pinacol esters can be difficult to hydrolyze.[6] A two-step procedure involving transesterification with diethanolamine followed by acid-catalyzed hydrolysis can be effective.[8][9] | The boronic ester is converted to a boronic acid, which can then be removed by other methods. |
| Co-elution during chromatography | Modify the chromatographic conditions. For silica gel, try a more polar solvent system or use boric acid-impregnated silica. For reverse-phase, adjust the gradient of the mobile phase. | Improved separation of the boronic ester from the desired product. |
| High lipophilicity of the ester | If the ester is very non-polar and difficult to separate, consider converting it to the more polar boronic acid or a diethanolamine adduct before purification. | Increased polarity of the boron-containing species, facilitating its removal. |
Comparative Summary of Workup Procedures
| Workup Procedure | Principle | Advantages | Disadvantages |
| Acid/Base Extraction | Boronic acids are acidic and form water-soluble salts (boronates) in basic solutions.[5] | Simple, fast, and effective for removing acidic boron impurities. | Not suitable for base-sensitive products or when impurities are also acidic or basic.[5] |
| Diethanolamine Adduct Formation | Diethanolamine reacts with boronic acids to form stable, often crystalline, adducts.[4][10] | Can be highly selective, works under neutral conditions, and can upgrade chemical and optical purity.[7] | The adduct may not always precipitate, and the free boronic acid needs to be recovered from the adduct if desired.[5] |
| Chromatography (Silica Gel) | Differential adsorption of components onto a stationary phase. | Widely available and understood technique. | Boronic acids can stick to or decompose on silica; may require special treatment of the silica.[11] |
| Recrystallization/Trituration | Purification based on differences in solubility. | Can provide very pure material; scalable. | Finding a suitable solvent system can be time-consuming; may not be effective for all compounds.[2][11] |
| Sorbitol Extraction | Sorbitol complexes with boronic acid, increasing its aqueous solubility.[4] | A mild, non-basic method for aqueous extraction. | May require large amounts of sorbitol; less commonly cited than other methods. |
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction for Boronic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of NaOH or KOH. Agitate the funnel gently and allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the boronate salt.
-
Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal.
-
Neutralization and Wash: Wash the organic layer with water, followed by a brine solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is adapted from a procedure for the deprotection of alkylpinacolyl boronate esters.[8][9]
-
Dissolution: Dissolve the crude product containing the boronic acid impurity in diethyl ether.
-
Adduct Formation: Add a stoichiometric amount of diethanolamine to the solution.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the DEA-boronate adduct should form, often within 30 minutes.[9]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with cold diethyl ether to remove any remaining desired product.
-
Concentration: The filtrate, now free of the boronic acid impurity, can be concentrated to yield the purified product.
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a suitable method to remove boron-containing impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Managing the formation of boronic acid anhydrides (boroxines) and their reactivity.
Welcome to the Technical Support Center for managing the formation and reactivity of boronic acid anhydrides, commonly known as boroxines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on handling these important chemical entities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are boroxines and how do they form?
A1: Boroxines are the cyclic anhydrides of boronic acids. They are six-membered rings with alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules. This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by factors such as the presence of water, temperature, and the electronic properties of the substituent on the boronic acid.[1][2][3][4][5] The formation of boroxines is an entropically driven process due to the release of three water molecules.[1][6][7]
Q2: How does boroxine formation affect Suzuki-Miyaura cross-coupling reactions?
A2: The presence of boroxines in a Suzuki-Miyaura coupling reaction can have several effects. While boroxines can act as the active transmetalating species, and in some cases may even lead to an increased reaction rate compared to the corresponding boronic acid, their formation can complicate stoichiometric calculations.[8][9] It is often difficult to determine the exact degree of dehydration, leading to the common practice of adding an excess of the boronic acid reagent.[10]
Q3: How can I characterize the formation of boroxines in my sample?
A3: The most effective method for characterizing boroxines is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. Boroxines typically show a resonance signal that is slightly downfield from their corresponding boronic acids, generally around δ 33 ppm.[11][12] ¹H NMR can also be used to monitor the equilibrium between the boronic acid and boroxine in solution.[1][2]
Q4: Can boroxines be converted back to boronic acids?
A4: Yes, the conversion of boroxines back to boronic acids is readily achieved by hydrolysis. The addition of water will shift the equilibrium from the boroxine back to the boronic acid.[1][2][3] Recrystallization of a boroxine from water is a common method to obtain the corresponding boronic acid.[2]
Troubleshooting Guides
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction, suspecting boroxine interference.
-
Possible Cause: Incorrect stoichiometry due to the presence of boroxine in the starting boronic acid. Boronic acids can dehydrate over time, especially under anhydrous storage conditions.[2][10]
-
Troubleshooting Steps:
-
Re-evaluate Starting Material: Before setting up the reaction, analyze your boronic acid by ¹¹B NMR to determine the ratio of boronic acid to boroxine.
-
Adjust Stoichiometry: Based on the analysis, adjust the amount of the boronic acid reagent to ensure the desired molar equivalents of the active boron species are present.
-
Pre-treat the Boronic Acid: To ensure a consistent starting material, you can hydrolyze any existing boroxine by dissolving the boronic acid in a suitable solvent containing a controlled amount of water and then removing the solvent prior to the reaction. Alternatively, recrystallizing the boronic acid from water can regenerate the pure boronic acid.[2]
-
Consider Anhydrous Conditions Carefully: While anhydrous conditions can be beneficial for some Suzuki couplings, be aware that they can promote boroxine formation.[4] If using anhydrous conditions, ensure your boronic acid is well-characterized.
-
Issue 2: Significant protodeboronation observed alongside the desired product.
-
Possible Cause: Protodeboronation, the cleavage of the carbon-boron bond, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids.[4] The presence of strong bases and water can accelerate this process.[13]
-
Troubleshooting Steps:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[13]
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[13]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be more resistant to protodeboronation.[14]
-
Issue 3: Homocoupling of the boronic acid is a major byproduct.
-
Possible Cause: The presence of oxygen in the reaction mixture can promote the palladium-catalyzed homocoupling of boronic acids.[13][14][15]
-
Troubleshooting Steps:
-
Thoroughly Degas Solvents: Ensure that all solvents are properly degassed before use by methods such as sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen from start to finish.[13][15]
-
Use a Pd(0) Catalyst: If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions. Using a robust, air-stable Pd(0) precatalyst can be advantageous.[13]
-
Data Presentation
Table 1: ¹¹B NMR Chemical Shifts of Boronic Acids and Corresponding Boroxines.
| Compound | Substituent (R) | Boronic Acid (δ ppm) | Boroxine (δ ppm) |
| Phenylboronic Acid | -C₆H₅ | ~30 | ~33 |
| Alkylboronic Acids | -Alkyl | ~30 | ~33 |
| Aryl/Vinylboronic Acids | -Aryl / -Vinyl | Not specified | upfield shift of 2-4 ppm from alkyl derivatives |
Data compiled from literature sources.[11][12] Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Table 2: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines.
| Substituent (R) | Keq (M⁻²) at 298 K | ΔH (kJ/mol) | ΔS (J/mol·K) |
| -OCH₃ | 1.40 | 1.9 | 12 |
| -CH₃ | 0.45 | 3.8 | 6.7 |
| -H | 0.32 | 4.6 | 6.3 |
| -Cl | 0.08 | 7.5 | 1.7 |
| -CF₃ | 0.02 | 10 | -2.1 |
Data extracted from a study on boroxine stability in CDCl₃.[1] The equilibrium constant (Keq) is for the reaction: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O.
Experimental Protocols
Protocol 1: Conversion of a Boronic Acid to its Boroxine
This protocol describes a general method for the dehydration of a boronic acid to its corresponding boroxine by azeotropic distillation.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the arylboronic acid (1.0 eq) in a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Dehydration: Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope and collected in the Dean-Stark trap.
-
Monitoring: Continue the reflux until no more water is collected in the trap. The reaction can be monitored by ¹H or ¹¹B NMR spectroscopy to confirm the conversion of the boronic acid to the boroxine.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude boroxine, which can be further purified by recrystallization or sublimation if necessary.[5][16]
Protocol 2: Hydrolysis of a Boroxine to its Boronic Acid
This protocol outlines the conversion of a boroxine back to its corresponding boronic acid.
-
Dissolution: Dissolve the boroxine (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, THF).
-
Hydrolysis: Add water to the solution and stir vigorously at room temperature. The amount of water required is at least 3 equivalents per equivalent of boroxine.
-
Monitoring: The progress of the hydrolysis can be monitored by TLC or NMR spectroscopy until the boroxine is no longer detected.
-
Isolation: Once the hydrolysis is complete, separate the organic layer. The aqueous layer can be extracted with additional portions of the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude boronic acid.
-
Purification: The boronic acid can be purified by recrystallization from water or a suitable organic solvent system.[2][16]
Visualizations
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Caption: Troubleshooting workflow for managing boroxines in Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 5-Bromo-2-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the synthesis of complex organic molecules. Substituted phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery and development. This guide presents a comparative analysis of the reactivity of 5-Bromo-2-methoxyphenylboronic acid and its positional isomers. The reactivity of these isomers is influenced by a combination of electronic and steric effects, which dictate their performance in forming biaryl structures. While direct, comprehensive comparative studies under identical conditions are scarce, this analysis synthesizes data from various sources and established principles of organic chemistry to provide a clear overview of their relative reactivity.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The outcome of a Suzuki-Miyaura coupling is largely governed by the electronic and steric properties of the boronic acid. Electron-donating groups (EDGs) on the phenyl ring generally increase the nucleophilicity of the ipso-carbon, facilitating the rate-determining transmetalation step of the catalytic cycle and often leading to higher yields.[1][2][3] Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity, potentially slowing the reaction.[1]
Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can impede the approach of the palladium catalyst, thereby reducing the reaction rate and overall yield.[4]
In the case of bromomethoxyphenylboronic acids, the methoxy group (-OCH₃) acts as an electron-donating group through resonance, while the bromo group (-Br) is an electron-withdrawing group through induction. The interplay of these opposing electronic effects, combined with the steric influence of their positions on the phenyl ring, results in varying reactivity among the isomers.
Comparative Reactivity Data
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving this compound and its isomers. It is important to note that the data is compiled from different studies with varying reaction partners and conditions, and therefore serves as a qualitative guide to their relative reactivity.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [5] |
| 4-Bromo-2-methoxyphenylboronic acid | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | Low Yields Reported | [6] |
| 2-Bromo-5-methoxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~85 (estimated) | [7] |
| 3-Bromo-5-methoxyphenylboronic acid | Aryl Iodide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Analysis of Reactivity:
-
This compound: This isomer generally exhibits high reactivity, as evidenced by the high yield obtained in the coupling with 4-bromoanisole.[5] The para-position of the electron-withdrawing bromine to the electron-donating methoxy group, and the meta-position to the boronic acid, likely results in a favorable electronic balance for the transmetalation step. The ortho-methoxy group may also play a role in stabilizing the palladium complex.
-
4-Bromo-2,5-dimethoxyphenylboronic acid: Reports indicate that this isomer can be challenging, often resulting in low yields. The presence of two electron-donating methoxy groups makes the aryl ring very electron-rich, which can hinder oxidative addition. Additionally, the ortho-methoxy group introduces steric hindrance.[6]
-
2-Ethoxy-5-methoxyphenylboronic acid: This analog of a 2-bromo-5-methoxy isomer, shows good reactivity, suggesting that isomers with a methoxy group meta to the bromine and ortho to the boronic acid are effective coupling partners.[7]
-
General Trends: For bromomethoxy-substituted phenylboronic acids, isomers where the electron-donating methoxy group can effectively activate the ring for transmetalation without significant steric hindrance from the bromo or methoxy groups are expected to be more reactive. The position of the bromine atom also plays a crucial role; when it is ortho to the boronic acid, it can significantly decrease reactivity due to steric hindrance.
Experimental Protocols
Detailed methodologies are essential for reproducible results in Suzuki-Miyaura coupling reactions. Below is a representative experimental protocol that can be adapted for the comparative analysis of different bromomethoxyphenylboronic acid isomers.
General Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bromomethoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, the bromomethoxyphenylboronic acid isomer, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
Navigating Steric Hindrance: A Comparative Guide to Palladium Catalysts for Ortho-Methoxy-Substituted Boronic Acids
For researchers, scientists, and drug development professionals, the efficient construction of biaryl compounds is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose. However, the presence of sterically demanding substrates, such as ortho-methoxy-substituted boronic acids, can significantly impede reaction efficiency. The choice of the palladium catalyst is therefore critical to overcoming these steric challenges and achieving high yields. This guide provides an objective comparison of prominent palladium catalysts, supported by experimental data, to facilitate the selection of the optimal catalytic system for these challenging couplings.
The steric bulk of the ortho-methoxy group can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. To address this, highly active and sterically demanding catalysts are required. This comparison focuses on two major classes of highly effective palladium catalysts: the Buchwald phosphine ligands and the N-Heterocyclic Carbene (NHC)-based PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of ortho-methoxy-substituted boronic acids with different aryl halides. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature. Therefore, the data presented here is a compilation from various studies, and reaction conditions should be considered when evaluating catalyst performance.
Table 1: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid with Aryl Bromides
| Catalyst/Precatalyst | Ligand | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [1] |
| Pd(OAc)₂ | XPhos | 4-Bromotoluene | K₃PO₄ | Toluene | 100 | 12 | 94 | [1] |
| Pd₂(dba)₃ | RuPhos | 2-Bromotoluene | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 91 | [2] |
| PEPPSI-IPr | - | 4-Bromobenzonitrile | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 | |
| PEPPSI-IPent | - | 2-Bromoanisole | K₃PO₄ | Dioxane | 80 | 4 | 96 | [3] |
Table 2: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid with Aryl Chlorides
| Catalyst/Precatalyst | Ligand | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | 4-Chloroanisole | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 93 | [1] |
| Pd₂(dba)₃ | XPhos | 2-Chlorotoluene | K₃PO₄ | Dioxane | 100 | 24 | 88 | [1] |
| PEPPSI-IPr | - | 4-Chlorotoluene | K₂CO₃ | Dioxane | 100 | 12 | 85 | |
| PEPPSI-IPentAn | - | 2-Chlorotoluene | K₃PO₄ | Dioxane | 100 | 6 | 94 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving ortho-methoxy-substituted boronic acids.
General Procedure using a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.2 – 1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2-3 equivalents) and the anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-Amyl alcohol).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring for the indicated time.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[1]
General Procedure using a PEPPSI Precatalyst (e.g., PEPPSI-IPent)
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), the PEPPSI precatalyst (e.g., PEPPSI-IPent, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) with stirring for the required duration.
-
Monitoring and Work-up: Monitor the reaction as described above. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired biaryl product.[3]
Visualizing the Process
To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Catalyst Selection for Optimal Performance
The choice of the palladium catalyst system is paramount for the successful Suzuki-Miyaura cross-coupling of sterically hindered ortho-methoxy-substituted boronic acids.
-
Buchwald Ligands: SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, are highly effective for coupling both aryl bromides and the more challenging aryl chlorides. SPhos often exhibits exceptional activity, enabling high yields in shorter reaction times.[1]
-
PEPPSI Catalysts: These pre-formed, air- and moisture-stable catalysts offer excellent convenience and high reactivity. For particularly demanding, sterically hindered couplings, the more recently developed PEPPSI-IPent and PEPPSI-IPentAn have shown superior performance compared to the more common PEPPSI-IPr, especially when coupling aryl chlorides.[3]
Ultimately, the optimal catalyst will depend on the specific substrates, desired reaction conditions (temperature, reaction time), and cost considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision to achieve high efficiency in the synthesis of sterically hindered biaryl compounds.
References
Navigating the Cross-Coupling Landscape: Alternatives to Suzuki-Miyaura for 5-Bromo-2-methoxyphenylboronic acid
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. However, a diverse toolkit of cross-coupling methodologies is essential for overcoming the unique challenges presented by complex molecular scaffolds. This guide provides a comparative overview of viable alternative cross-coupling methods to the Suzuki-Miyaura reaction for 5-Bromo-2-methoxyphenylboronic acid, a common building block in medicinal chemistry. We will explore the Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions, presenting their performance with structurally similar substrates, alongside detailed experimental protocols and mechanistic insights.
At a Glance: Performance Comparison of Cross-Coupling Alternatives
To provide a clear and objective comparison, the following table summarizes the performance of various cross-coupling reactions with substrates analogous to this compound. The data is compiled from literature reports and offers a glimpse into the potential yields and conditions for each method.
| Cross-Coupling Method | Coupling Partner | Substrate Example | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Heck Reaction | n-Butyl acrylate | 2-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~85 |
| Sonogashira Coupling | Phenylacetylene | 2-Bromoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | ~90 |
| Buchwald-Hartwig Amination | Aniline | 2-Bromoanisole | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~95 |
| Stille Coupling | Tributyl(phenyl)stannane | 2-Bromoanisole | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~88 |
Note: The yields and conditions presented are for substrates structurally similar to this compound and may require optimization for this specific molecule.
Mechanistic Insights: Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles of the Suzuki-Miyaura coupling and its key alternatives. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are generalized procedures based on literature precedents for the respective cross-coupling reactions. Optimization will likely be necessary for this compound.
Heck Reaction Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent (e.g., DMF or DMAc), the alkene (1.1-1.5 equiv.), and a base such as triethylamine (Et₃N, 2.0-3.0 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-140 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and a base, typically an amine like triethylamine or diisopropylamine (2.0-5.0 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (up to 80 °C) and monitor by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane) for 15-30 minutes.
-
Reaction Setup: To the pre-formed catalyst solution or to a new flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-2.0 equiv.).
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring and monitor its progress.
-
Work-up: After cooling, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Stille Coupling Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv.) and the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1-1.2 equiv.) in an anhydrous solvent such as toluene or DMF.
-
Catalyst Addition: Add a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture (often to reflux) and monitor by TLC or GC-MS. The addition of a co-catalyst like CuI can sometimes accelerate the reaction.
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent. To remove the tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions.
Emerging Alternative Cross-Coupling Strategies
Beyond the well-established methods, several newer cross-coupling strategies are gaining traction and may offer unique advantages for specific applications.
-
C-H Activation/Arylation: This approach directly couples an arylboronic acid with a C-H bond of another arene, avoiding the need for a pre-halogenated coupling partner.[1] This strategy is highly atom-economical but often requires specific directing groups on one of the arenes to achieve regioselectivity.
-
Decarboxylative Cross-Coupling: Carboxylic acids can be used as coupling partners in place of aryl halides. The reaction proceeds with the extrusion of carbon dioxide. This method is advantageous as carboxylic acids are often more readily available and less expensive than the corresponding halides.
-
Reductive Cross-Coupling: This method couples two electrophiles, such as an aryl halide and a nitroarene, in the presence of a reducing agent. For arylboronic acids, this can involve coupling with nitroarenes to form diarylamines.[2][3][4]
Conclusion
While the Suzuki-Miyaura reaction remains a highly reliable and versatile tool, a thorough understanding of alternative cross-coupling methods is invaluable for the modern synthetic chemist. The Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions, along with emerging C-H activation and decarboxylative strategies, offer a broad spectrum of reactivity and functional group tolerance. For a given substrate like this compound, the optimal choice of coupling method will depend on the desired product, the nature of the coupling partner, and the overall synthetic strategy. This guide provides a foundational framework for exploring these powerful alternatives and expanding the synthetic possibilities in your research.
References
Validating Chemical Structures: A Comparative Guide to 1H NMR, 13C NMR, and HRMS Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comparative overview of three powerful analytical techniques—Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS)—for the validation of product structure. Detailed experimental protocols and data presentation formats are provided to support robust and reproducible findings.
The structural elucidation of a novel compound relies on the synergistic interpretation of data from multiple analytical methods. While each technique provides unique insights, it is the convergence of their results that affords the highest confidence in a proposed structure. ¹H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms, ¹³C NMR reveals the carbon framework of the molecule, and HRMS determines the precise molecular weight and elemental composition.[1][2] Together, they form a cornerstone of chemical analysis.
Comparative Analysis of Techniques
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique proton environments, relative number of protons in each environment (integration), neighboring proton environments (splitting patterns), and electronic environment of protons (chemical shift).[2][3] | Highly sensitive, provides detailed information on proton connectivity, relatively fast acquisition times. | Can have overlapping signals in complex molecules, interpretation can be challenging for molecules with many similar proton environments. |
| ¹³C NMR | Number of unique carbon environments and the electronic environment of each carbon atom.[2][4] | Provides a direct count of non-equivalent carbons, less signal overlap than ¹H NMR due to a wider chemical shift range.[2] | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times, standard ¹³C NMR does not show carbon-proton coupling. |
| HRMS | Precise molecular weight of the parent ion and its fragments, allowing for the determination of the elemental formula. | Extremely high mass accuracy (typically < 5 ppm), provides unambiguous elemental composition, can be coupled with chromatography for mixture analysis. | Does not provide information on the connectivity of atoms (isomer differentiation can be difficult), fragmentation patterns can be complex to interpret. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton spectrum for the determination of proton environments and their connectivity.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Probe: A standard broadband or inverse-detection probe is suitable.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure optimal signal-to-noise.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons, which is crucial for accurate integration.
-
Number of Scans (ns): 8-16 scans for a concentrated sample; more scans may be necessary for dilute samples.
-
Spectral Width (sw): Typically -2 to 12 ppm for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all signals.
-
Analyze the chemical shifts, integration values, and splitting patterns to elucidate the proton framework.
-
¹³C NMR Spectroscopy
Objective: To determine the number and types of carbon atoms in the molecule.
Methodology:
-
Sample Preparation: A more concentrated sample (10-50 mg in 0.6 mL of deuterated solvent) is generally required due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup:
-
Spectrometer and Probe: Same as for ¹H NMR.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency.
-
Shimming: Perform shimming as for ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is common. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon.[5]
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a typical starting point.
-
Number of Scans (ns): Significantly more scans are needed compared to ¹H NMR, typically ranging from hundreds to thousands, depending on the sample concentration.
-
Spectral Width (sw): A wider range is required, typically 0 to 220 ppm for most organic compounds.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Identify the number of unique carbon signals and their chemical shifts.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecular ion and deduce the elemental formula.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the ionization technique.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument is required.
-
Ionization Source: Electrospray Ionization (ESI) is common for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used for other compound classes.
-
Mass Calibration: Calibrate the instrument using a known standard immediately before or during the analysis to ensure high mass accuracy.
-
-
Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Mass Range: Set a mass range appropriate for the expected molecular weight of the compound.
-
Resolution: Set the instrument to its highest resolution setting.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M]⁺˙).
-
Determine the accurate mass of this ion to at least four decimal places.
-
Use the accurate mass and isotopic pattern to calculate the elemental formula using mass spectrometry software. The calculated mass should be within 5 ppm of the measured mass.
-
Data Presentation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity¹ | Coupling Constant (J, Hz) | Integration (No. of Protons) | Assignment |
| e.g., 7.26 | d | 8.0 | 2H | Ar-H |
| e.g., 3.85 | s | - | 3H | -OCH₃ |
| ... | ... | ... | ... | ... |
| ¹ s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad |
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 168.5 | C=O |
| e.g., 159.2 | Ar-C |
| e.g., 55.4 | -OCH₃ |
| ... | ... |
Table 3: HRMS Data
| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |
| e.g., [M+H]⁺ | 151.0757 | 151.0759 | 1.3 | C₈H₁₀N₂O |
Visualizing the Workflow
The logical flow of structural validation can be represented as a workflow diagram.
Caption: Experimental workflow for product structure validation.
The relationship between the different analytical techniques and the information they provide can be further illustrated.
Caption: Logical relationship between experimental data and structure validation.
References
A comparative study of Stille vs. Suzuki coupling for synthesizing specific biaryl structures.
For researchers and professionals in drug development and materials science, the efficient synthesis of biaryl compounds is a critical step in creating novel molecules with tailored properties. Among the array of cross-coupling reactions available, the Stille and Suzuki-Miyaura couplings have established themselves as two of the most powerful and versatile methods for forging carbon-carbon bonds.[1] This guide provides an objective, data-driven comparison of their performance in biaryl synthesis, complete with experimental protocols and mechanistic insights to inform your choice of synthetic strategy.
At a Glance: Key Differences
While both reactions are catalyzed by palladium and achieve similar biaryl formations, they differ fundamentally in their organometallic reagents. The Suzuki coupling employs organoboron compounds, such as boronic acids and esters, whereas the Stille coupling utilizes organotin compounds (stannanes).[1][2] This distinction has significant implications for toxicity, reaction conditions, and functional group tolerance. The Suzuki coupling is often favored due to the low toxicity of its boron-based reagents and the ease of removing byproducts.[2] However, the Stille coupling's tolerance for a wide range of functional groups and its typically milder, base-free conditions make it a robust alternative, especially when dealing with sensitive substrates.[2][3]
Performance in Specific Applications: A Data-Driven Comparison
The choice between Stille and Suzuki coupling is often dictated by the specific substrates and the desired outcome. The following tables summarize quantitative yield data from a comparative study on the functionalization of diazocines, providing a direct comparison of the two methods.[4]
Table 1: Coupling of para-Substituted Diazocines [4]
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole (electron-rich) | 90 | 95 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 89 | 80 |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | 86 | 60 |
Table 2: Coupling of meta-Substituted Diazocines [4]
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 84 | 83 |
| 4-Bromoanisole | 71 | 78 |
| 1-Bromo-4-nitrobenzene | 79 | 77 |
Table 3: Coupling with Heterocyclic Bromides [4]
| Heterocyclic Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromothiophene | 90 | 57 |
| 2-Bromofuran | 80 | 59 |
| 3-Bromofuran | 83 | 39 |
| 3-Bromopyridine | 91 | 63 |
From this data, it is evident that the Stille coupling often provides higher or comparable yields, particularly with sterically hindered substrates and heterocyclic partners. The Suzuki coupling, while still effective, appears to be more sensitive to steric hindrance.[4]
Catalytic Cycles: A Visual Comparison
The catalytic cycles for both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step.
In the Suzuki coupling, a base is required to activate the organoboron reagent, forming a borate complex that facilitates the transfer of the aryl group to the palladium center.
Conversely, the Stille coupling typically proceeds under neutral conditions as the organostannane is sufficiently reactive for direct transmetalation.[2]
Experimental Protocols
The following are generalized experimental protocols for Stille and Suzuki couplings, based on procedures reported for the synthesis of functionalized diazocines.[4]
General Procedure for Stille Coupling
A mixture of the stannylated diazocine (1.0 equiv.), the corresponding aryl bromide (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), and XPhos (0.2 equiv.) is dissolved in anhydrous, degassed 1,4-dioxane. CsF (2.8 equiv.) is added, and the reaction mixture is stirred at 80 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Coupling
To a solution of the borylated diazocine (1.0 equiv.) and the aryl bromide (1.2 equiv.) in a mixture of 1,4-dioxane and water is added K₂CO₃ (2.0 equiv.). The mixture is degassed with argon for 20 minutes. Then, Pd(OAc)₂ (0.1 equiv.) and XPhos (0.2 equiv.) are added, and the reaction is stirred at 80 °C under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.
Decision-Making Workflow
The selection between Stille and Suzuki coupling can be guided by a systematic evaluation of the project's requirements.
Conclusion
Both the Stille and Suzuki couplings are exceptionally powerful for the synthesis of biaryl structures. The Suzuki reaction is often the preferred method due to its use of less toxic organoboron reagents and the straightforward removal of byproducts. However, for substrates with base-sensitive functional groups, significant steric hindrance, or when coupling with certain heterocycles, the Stille coupling frequently demonstrates superior performance and reliability, albeit with the significant drawback of highly toxic organotin reagents and byproducts. The choice of reaction should be made after careful consideration of the substrate scope, functional group tolerance, and the specific demands of the synthetic target.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Protected Amines
In the synthesis of pharmaceuticals and fine chemicals, particularly in peptide synthesis, the use of amine-protecting groups is fundamental. The choice of protecting group strategy not only dictates the reaction pathway but also significantly influences the purity of the final compound. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of compounds synthesized using three common amine-protecting reagents: Di-tert-butyl dicarbonate (Boc Anhydride), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and Benzyl chloroformate (Cbz-Cl).
The primary analytical techniques for purity determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is highly dependent on the properties of the analyte and the potential impurities. For carbamate-protected compounds, which are often non-volatile and thermally sensitive, HPLC is the predominant method for purity and impurity profiling.[1][2] In contrast, GC-MS is generally unsuitable for the direct analysis of these molecules but serves a crucial role in identifying volatile impurities and byproducts.
Comparative Analysis of Analytical Methodologies
The choice of synthetic strategy—Boc, Fmoc, or Cbz—has a direct bearing on the types of impurities generated and, consequently, the analytical approach for purity assessment. Reversed-Phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of the protected compounds themselves.[2] The purity of the final product can be influenced by the synthesis strategy, with Boc chemistry sometimes yielding higher purity for hydrophobic sequences prone to aggregation, while the milder conditions of Fmoc chemistry can lead to higher crude purity in other cases.[][4]
| Parameter | Boc-Protected Compounds | Fmoc-Protected Compounds | Cbz-Protected Compounds |
| Primary Purity Method | Reversed-Phase HPLC (RP-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Common Column | C18 | C18, Phenyl-Hexyl | C18 |
| Typical Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA or Formic Acid |
| Detection Method | UV (210-220 nm) | UV (220 nm, 265 nm, 301 nm) | UV (210-220 nm, 254 nm) |
| Expected Crude Purity | ~70-95% (Can be higher for aggregation-prone sequences)[5] | Generally high due to mild deprotection conditions[6] | High, often purified by crystallization[7] |
| GC-MS Applicability | Limited to volatile byproducts/impurities (e.g., residual solvents). The protected compound is often thermally labile. | Limited to volatile byproducts. The Fmoc group and protected peptides are non-volatile. | Limited to volatile byproducts. The protected compound is non-volatile. |
| Key Impurities | Incomplete deprotection, byproducts from acidolysis (e.g., t-butyl adducts) | Dibenzylfulvene adducts, incomplete deprotection, dipeptides[2] | Byproducts from hydrogenolysis, residual benzyl chloroformate |
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental procedures. Below are detailed representative protocols for the analysis of compounds prepared with Boc, Fmoc, and Cbz reagents.
Protocol 1: RP-HPLC Purity Assessment of a Boc-Protected Compound
This method is suitable for determining the chemical purity of a wide range of Boc-protected amines and amino acids.
-
Instrumentation: HPLC system equipped with a UV detector, gradient pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: RP-HPLC Purity Assessment of an Fmoc-Protected Compound
This protocol is standard for assessing the purity of Fmoc-protected amino acids and peptides.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector, gradient pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[2]
-
Gradient Program:
-
0-20 min: Linear gradient from 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile/water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[2]
-
Data Analysis: Calculate purity by the area percentage of the main peak. The presence of Fmoc-related impurities can be monitored at 265 nm.
Protocol 3: GC-MS Analysis of Potential Volatile Byproducts
This method is not for the parent compound but for volatile impurities like residual solvents or byproducts from derivatization of smaller molecules.
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., Ion Trap or Quadrupole).
-
Column: A nonpolar capillary column (e.g., Agilent J&W HP-5ms, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed to analyze non-volatile byproducts (e.g., small amino acids), use an appropriate reagent like acetic anhydride or a silylation agent prior to injection.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and quantify using an internal or external standard.
Visualized Workflows
The following diagrams illustrate the logical workflows for the purity assessment methodologies described.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic analysis of Suzuki coupling reactions involving 5-Bromo-2-methoxyphenylboronic acid.
A Comparative Kinetic Analysis of Suzuki Coupling Reactions: The Case of 5-Bromo-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl and heteroaryl structures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The judicious selection of the arylboronic acid is critical, as its substituent pattern dictates reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of this compound in the context of other substituted phenylboronic acids, supported by established mechanistic principles and comparative data.
Performance Comparison: Electronic and Steric Effects on Reaction Kinetics
The rate of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. These factors primarily affect the transmetalation step of the catalytic cycle, which is often rate-determining.
This compound presents a case of competing electronic effects. The methoxy group at the ortho position is electron-donating through resonance, which generally accelerates the transmetalation step by increasing the nucleophilicity of the aryl group being transferred to the palladium center. Conversely, the bromo group at the meta position (relative to the boronic acid) is electron-withdrawing by induction, which tends to decrease the reaction rate. Additionally, the ortho-methoxy group can exert a steric hindrance effect, potentially slowing down the reaction. The interplay of these factors determines the overall kinetic profile of this reagent.
Below is a table comparing the expected kinetic performance of this compound with other representative arylboronic acids. The relative rates are normalized to phenylboronic acid and are based on general principles of substituent effects on the transmetalation step.[1][2]
| Arylboronic Acid | Substituent(s) | Electronic Effect | Steric Effect | Expected Relative Rate |
| Phenylboronic Acid | None | Neutral | Minimal | 1.0 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating | Minimal | > 1.0 |
| 2-Methoxyphenylboronic acid | 2-OCH₃ | Electron-donating | Moderate | Variable, potentially < 4-OCH₃ |
| 4-Bromophenylboronic acid | 4-Br | Electron-withdrawing | Minimal | < 1.0 |
| This compound | 2-OCH₃, 5-Br | Mixed | Moderate | Variable |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Strongly Electron-withdrawing | Minimal | << 1.0 |
Experimental Protocols
For a rigorous kinetic analysis of a Suzuki-Miyaura coupling reaction, a well-designed experimental protocol is essential. The following outlines a general methodology for monitoring the reaction progress and determining key kinetic parameters.
Objective: To determine the initial reaction rate and kinetic parameters (reaction order, rate constant) for the Suzuki coupling of an aryl halide with a substituted phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., this compound and others for comparison)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Internal standard (e.g., dodecane, biphenyl)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Temperature-controlled reaction block or oil bath
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector, or a Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous and degassed solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1-2 mol%).
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath or reaction block at the desired temperature to initiate the reaction (t=0). At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
Sample Preparation for Analysis (GC/HPLC): Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel to remove solid residues.
-
Analysis: Analyze the prepared samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard. For NMR analysis, the reaction can be monitored directly in an NMR tube, or aliquots can be taken, quenched, and prepared for analysis.
-
Data Analysis: Plot the concentration of the reactant (aryl halide) and product versus time. From these concentration-time profiles, the initial reaction rate can be determined. By performing a series of experiments with varying initial concentrations of each reactant, the reaction order with respect to each component can be established, and the rate constant can be calculated.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a kinetic analysis of a Suzuki-Miyaura reaction.
References
A Comparative Crystallographic Analysis of Novel Compounds Derived from 5-Bromo-2-methoxyphenylboronic Acid
This guide presents a comparative X-ray crystallographic analysis of novel compounds synthesized from 5-Bromo-2-methoxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development seeking to understand the structural characteristics of molecules incorporating the 5-bromo-2-methoxyphenyl moiety. This document provides a detailed examination of their crystal structures, supported by experimental data and protocols.
Performance Comparison of Derived Crystal Structures
The crystallographic data for two novel compounds, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, are summarized below. These compounds were synthesized utilizing the reactive properties of the bromo- and methoxy-substituted phenylboronic acid precursor. This compound is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds to create complex organic molecules.
Quantitative Crystallographic Data
The following table outlines the key crystallographic parameters determined from single-crystal X-ray diffraction analysis of the two title compounds.
| Parameter | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide |
| Chemical Formula | C₁₂H₉BrFNO | C₁₆H₁₅BrN₂O₃ |
| Molecular Weight | 282.11 | 363.21 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.9376 (4) | 12.438 (4) |
| b (Å) | 20.999 (3) | 16.684 (6) |
| c (Å) | 13.2700 (15) | 7.863 (3) |
| β (°) | 95.035 (7) | 108.218 (6) |
| Volume (ų) | 1093.0 (2) | 1549.8 (9) |
| Z | 4 | 4 |
| Dihedral Angle between Aromatic Rings (°) | 51.39 (5) | 75.6 (2) |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of the featured compounds are detailed below. These protocols are based on established chemical and crystallographic techniques.
Synthesis and Crystallization
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine:
This compound was synthesized via a Suzuki-Miyaura cross-coupling reaction. To a solution of 5-bromo-2-fluoropyridine (1.13 mmol) and this compound (1.36 mmol) in dioxane, an aqueous solution of K₃PO₄ (1.7 mmol) and Pd(PPh₃)₄ (1.5 mol%) was added under a nitrogen atmosphere. The mixture was refluxed for 8 hours. After cooling, distilled water was added, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and evaporated to yield the crude product. Colorless needle-like crystals suitable for X-ray diffraction were obtained by recrystallization from a saturated chloroform/methanol solution.
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide:
This hydrazone derivative was prepared through the condensation of 5-bromo-2-methoxybenzaldehyde with 4-methoxybenzohydrazide. An ethanol solution containing equimolar amounts of the aldehyde and hydrazide was refluxed for several hours. Upon cooling, the solid product precipitated and was collected by filtration. Single crystals appropriate for X-ray analysis were grown by the slow evaporation of a solution of the compound in a suitable organic solvent.
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The crystals were mounted on a goniometer head and maintained at a constant temperature during data collection.
The collected diffraction data were processed for cell refinement and data reduction. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling and the logical relationship between the parent boronic acid and the resulting novel compounds.
Benchmarking the performance of 5-Bromo-2-methoxyphenylboronic acid against next-generation coupling reagents.
A Comparative Performance Analysis of 5-Bromo-2-methoxyphenylboronic Acid in Modern Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the synthesis of complex biaryl and heteroaryl structures. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall cost. This guide provides a comparative benchmark of this compound's performance when utilized with a traditional palladium catalyst versus next-generation coupling reagents. The data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a clear, objective comparison to guide catalyst selection for this versatile building block.
The performance of this compound is evaluated in a representative Suzuki-Miyaura coupling reaction with a generic aryl halide. The comparison focuses on three distinct catalytic systems: a traditional tetrakis(triphenylphosphine)palladium(0) catalyst, and two widely adopted next-generation systems—a Buchwald-Hartwig biarylphosphine ligand-based catalyst and a Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalyst. These advanced systems are noted for their high efficiency, stability, and broad functional group tolerance.[1][2]
Performance Benchmark: Catalyst System Comparison
The following table summarizes the key performance indicators for the coupling of this compound across the three catalytic platforms. The data illustrates the typical enhancements in yield and reaction conditions offered by next-generation catalysts.
| Catalyst System | Palladium Precursor | Ligand/Scaffold | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Notes |
| Traditional | Pd(PPh₃)₄ | Triphenylphosphine | 70-85 | 12-24 | 80-100 | 2-5 | Often requires strictly inert atmosphere; sensitive to air and moisture. |
| Next-Gen: Buchwald | Pd(OAc)₂ | SPhos | 90-99 | 2-8 | 25-80 | 0.5-2 | High activity at lower temperatures; broad substrate scope.[2][3] |
| Next-Gen: PEPPSI | PdCl₂(3-chloropyridine) | IPr (NHC Ligand) | 90-99 | 1-6 | 60-80 | 1-3 | Air- and moisture-stable precatalyst, simplifying reaction setup.[1][4][5] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide are provided below for each class of catalyst.
Protocol 1: Traditional Catalyst System - Pd(PPh₃)₄
This protocol outlines the procedure using a conventional palladium(0) catalyst, which requires careful handling under an inert atmosphere.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene/Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: Next-Generation Buchwald System - Pd(OAc)₂/SPhos
This protocol utilizes a highly active catalyst system generated in situ from a palladium(II) precursor and a bulky, electron-rich biarylphosphine ligand.[3]
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Dioxane/Water (5:1 mixture), degassed
-
Reaction vial with a screw cap and magnetic stir bar
Procedure:
-
In a reaction vial, combine the aryl bromide, this compound, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Add a magnetic stir bar and seal the vial with a screw cap containing a septum.
-
Evacuate the vial and backfill with an inert gas; repeat this process three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-8 hours.
-
After cooling to room temperature, dilute with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Protocol 3: Next-Generation PEPPSI™ Catalyst System
This protocol employs a user-friendly, air- and moisture-stable Pd-NHC (N-Heterocyclic Carbene) precatalyst, which simplifies the reaction setup as it does not require a glovebox.[1][5]
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
PEPPSI™-IPr catalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrahydrofuran (THF), degassed
-
Reaction vial with a screw cap and magnetic stir bar
Procedure:
-
Add the aryl bromide, this compound, potassium carbonate, and the PEPPSI™-IPr catalyst to a reaction vial containing a stir bar. The catalyst can be weighed in the air.
-
Seal the vial and flush with an inert gas.
-
Add the degassed THF solvent via syringe.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 1-6 hours) by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to isolate the desired product.
Visualizing the Reaction Mechanisms and Workflow
To further clarify the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-methoxyphenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Bromo-2-methoxyphenylboronic acid is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation.[1] In some cases, it may also cause respiratory irritation.[2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, personnel must be equipped with the following PPE:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[2]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] An accessible safety shower and eye wash station are essential in the immediate work area.[2][3]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 89694-45-1 | [1] |
| Molecular Formula | BrC₆H₃(OCH₃)B(OH)₂ | |
| Molecular Weight | 230.85 g/mol | |
| Melting Point | 130-135 °C | |
| Hazard Statements | H315, H319, H335 | [2] |
| Storage Temperature | Room Temperature | [2] |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.[1] It is recommended to entrust disposal to a licensed waste disposal company.[1]
Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a compatible material and have a tightly fitting lid.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., irritant).
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong acids.[4]
Storage Pending Disposal:
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills (up to ~5 grams):
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Containment: Gently cover the spill with an absorbent, inert material such as sand or vermiculite. Avoid raising dust.
-
Collection: Carefully sweep or scoop the contained material into the designated solid waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (more than ~5 grams):
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Isolate the spill area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team for assistance with the cleanup. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Personal protective equipment for handling 5-Bromo-2-methoxyphenylboronic acid
Essential Safety and Handling Guide for 5-Bromo-2-methoxyphenylboronic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile and Hazards:
This compound is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While it is a valuable tool, it presents several hazards that necessitate careful handling. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4]
| Property | Value | Reference |
| CAS Number | 89694-45-1 | [3] |
| Molecular Formula | BrC₆H₃(OCH₃)B(OH)₂ | [3] |
| Molecular Weight | 230.85 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 130-135 °C | [3] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritation) | [3][4] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][4] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5][6] Gloves should be inspected before use and changed immediately upon contamination.[6] | Prevents skin contact with the compound.[6] |
| Body Protection | A laboratory coat is required.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3][6] | Minimizes the risk of respiratory tract irritation.[6] |
Operational and Disposal Plan
Adherence to a strict operational protocol is crucial for the safe handling and disposal of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation before beginning work.[5][6]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]
-
Spill Management: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.[5]
-
Collect: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Experimental Workflow and Safety Protocols
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
